molecular formula C6H2BrFN2O4 B2922033 2-Bromo-1-fluoro-3,5-dinitrobenzene CAS No. 1309832-48-1

2-Bromo-1-fluoro-3,5-dinitrobenzene

Cat. No.: B2922033
CAS No.: 1309832-48-1
M. Wt: 264.994
InChI Key: HRGNVARTBYIBSA-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2BrFN2O4 and its molecular weight is 264.994. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-fluoro-3,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-fluoro-3,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGNVARTBYIBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-fluoro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS 1309832-48-1), a highly functionalized aromatic compound with significant potential in synthetic chemistry and drug discovery. The presence of two nitro groups, along with two different halogen atoms on the benzene ring, imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations of this compound, offering a critical resource for researchers and developers in the chemical and pharmaceutical sciences.

Introduction: A Molecule of Untapped Potential

2-Bromo-1-fluoro-3,5-dinitrobenzene is a synthetically versatile aromatic compound. Its structure is characterized by a benzene ring substituted with two powerful electron-withdrawing nitro groups and two distinct halogen atoms, bromine and fluorine. This substitution pattern renders the aromatic ring highly electron-deficient, a key feature that dictates its chemical behavior.[1] The strategic placement of these functional groups opens avenues for a range of chemical transformations, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions.

The dual halogenation offers the potential for sequential and regioselective substitution reactions, allowing for the controlled introduction of various functionalities. This capability is of paramount importance in the construction of complex organic molecules, including pharmaceutical intermediates and novel materials. This guide aims to consolidate the available technical information on 2-Bromo-1-fluoro-3,5-dinitrobenzene, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. While experimentally determined data for 2-Bromo-1-fluoro-3,5-dinitrobenzene is not extensively available in public literature, a combination of supplier information and data from analogous compounds allows for a reliable estimation of its key properties.

PropertyValueSource/Comment
CAS Number 1309832-48-1[1]
Molecular Formula C₆H₂BrFN₂O₄Calculated
Molecular Weight 264.994 g/mol [1]
Appearance Expected to be a solidBased on related dinitrobenzene compounds.
Melting Point Likely >150°CEstimated based on nitrobenzene analogs.[1]
Boiling Point Not availableExpected to be high due to molecular weight and polarity.
Solubility Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)[1]
InChI Key HRGNVARTBYIBSA-UHFFFAOYSA-N[1]

Expert Insight: The high estimated melting point and solubility profile are characteristic of highly nitrated aromatic compounds. The polarity and potential for intermolecular interactions due to the nitro groups contribute to these properties. The poor aqueous solubility is a critical consideration for reaction setup and purification, often necessitating the use of organic solvents.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity and yield.[1] The general strategy involves the sequential introduction of the nitro and halogen substituents onto a benzene ring.[1]

Conceptual Synthetic Pathway

A logical synthetic approach would involve the dinitration of a pre-halogenated benzene derivative. The strong electron-withdrawing nature of the nitro groups deactivates the ring towards further electrophilic substitution, making the order of substituent introduction a critical factor.[1]

Caption: Conceptual multi-step synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene.

Illustrative Experimental Protocol (Based on Analogous Syntheses)

Objective: To introduce two nitro groups onto a halogenated benzene precursor.

Materials:

  • Halogenated benzene precursor

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the halogenated benzene precursor to a cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of a nitrating mixture (a pre-mixed solution of nitric and sulfuric acids) is a common industrial practice.

  • After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time will be critical parameters to control for achieving dinitration without unwanted side products.

  • Carefully quench the reaction by pouring it over crushed ice.

  • The solid product can then be collected by filtration, washed with water until neutral, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Sequential Purification: The quenching, washing, and recrystallization steps are essential to remove acidic impurities and isolate the pure dinitrated product.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Although experimental spectra for 2-Bromo-1-fluoro-3,5-dinitrobenzene are not publicly available, its spectral features can be predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.

  • Chemical Shifts (δ): The two protons are in a highly electron-deficient environment due to the adjacent nitro and halogen groups. Therefore, their signals are expected to appear significantly downfield, likely in the range of 8.0-9.0 ppm.

  • Splitting Patterns: The two protons are meta to each other, which would result in a small through-bond coupling (⁴JHH). Additionally, coupling to the fluorine atom will occur. The proton at C6 would exhibit a meta-coupling (⁴JHF), and the proton at C4 would have a para-coupling (⁵JHF). This would likely result in complex multiplets for each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Chemical Shifts (δ): Six distinct signals are expected, one for each carbon atom. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded and appear at low field. The carbon attached to the fluorine (C1) will also be downfield.

  • Coupling: The most prominent feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C1, which will appear as a doublet. Smaller two- and three-bond couplings to fluorine are also expected for the other carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

  • Chemical Shift (δ): A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.

  • Coupling: The fluorine signal will be split by the adjacent protons (meta and para couplings), resulting in a multiplet.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The core of 2-Bromo-1-fluoro-3,5-dinitrobenzene's utility lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two nitro groups strongly activate the benzene ring for nucleophilic attack.[1]

Caption: Generalized mechanism for the SNAr reaction of 2-Bromo-1-fluoro-3,5-dinitrobenzene.

Regioselectivity in SNAr Reactions

A key question in the reactivity of this molecule is the regioselectivity of nucleophilic attack: will the bromide or the fluoride act as the leaving group? Generally, in SNAr reactions, fluoride is a better leaving group than bromide because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state.

Expert Insight: The rate-determining step in SNAr is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial. The more electron-withdrawing the leaving group, the more it stabilizes the negative charge in the intermediate, thus favoring its formation. Fluorine's high electronegativity makes it superior in this regard.

Potential Applications in Synthesis

The ability to undergo SNAr reactions makes 2-Bromo-1-fluoro-3,5-dinitrobenzene a valuable precursor for a variety of complex molecules.

  • Synthesis of Heterocycles: Reaction with bifunctional nucleophiles can lead to the formation of heterocyclic systems.

  • Introduction of Diverse Functionalities: A wide range of nucleophiles (amines, alkoxides, thiolates, etc.) can be used to introduce different functional groups onto the aromatic ring.

  • Drug Discovery: The dinitrophenyl moiety is a known structural motif in some biologically active compounds, and this building block provides a convenient entry point for the synthesis of novel analogues.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Inferred):

  • Nitroaromatic compounds can be toxic and may cause skin irritation or allergic reactions.

  • Halogenated aromatic compounds can also have varying degrees of toxicity.

  • Detailed toxicological studies for this specific compound are not available. Therefore, it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

2-Bromo-1-fluoro-3,5-dinitrobenzene is a highly activated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern allows for facile nucleophilic aromatic substitution reactions, providing a pathway for the creation of complex and functionally diverse molecules. While there is a need for more comprehensive experimental data on its physicochemical properties and a dedicated safety profile, the information available from analogous structures provides a solid foundation for its use in research.

Future research will likely focus on exploring the full scope of its reactivity, developing efficient and scalable synthetic routes, and harnessing its potential in the synthesis of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals. As our understanding of this molecule grows, so too will its role in advancing chemical innovation.

References

  • ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]

  • Sigma-Aldrich. Safety Data Sheet. [Link]

  • PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]

  • Dutov, M. D., et al. (2015). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. p-DINITROBENZENE. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. [Link]

  • Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

Sources

The In-Depth Technical Guide to Electron-Deficient Arenes for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and their practical applications is paramount. This guide provides a comprehensive exploration of nucleophilic aromatic substitution (SNAr), with a specific focus on the critical role of electron-deficient arenes. We will delve into the mechanistic underpinnings, experimental design, and real-world applications of this powerful synthetic tool.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution represents a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, SNAr requires an electron-poor aromatic ring that is susceptible to attack by a nucleophile.[3][4] This reversal of polarity is achieved by the presence of strong electron-withdrawing groups (EWGs) on the arene.[1][4]

The SNAr reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reliability and versatility in forming carbon-heteroatom and carbon-carbon bonds.[5]

The Addition-Elimination Mechanism: A Two-Step Dance

The most prevalent mechanism for SNAr is the addition-elimination pathway.[4][6][7] This process is fundamentally different from SN1 and SN2 reactions, which are not favored for aryl halides due to the high energy of the corresponding aryl cation and the steric hindrance of the aromatic ring.[1][4]

The SNAr mechanism unfolds in two key steps:

  • Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group.[8] This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4][8][9] The aromaticity of the ring is temporarily disrupted during this phase.[8]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group departs, taking with it the pair of electrons from its bond with the ring. This expulsion restores the aromaticity of the ring and yields the final substitution product.[8]

Recent studies using kinetic isotope effects (KIEs) and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the addition of the nucleophile and the departure of the leaving group occur in a single step, passing through a Meisenheimer-like transition state rather than a discrete intermediate.[10][11][12] However, the two-step addition-elimination model remains a widely accepted and useful framework for understanding the majority of SNAr reactions.

The Meisenheimer Complex: A Key Intermediate

The isolation and characterization of Meisenheimer complexes have provided crucial evidence for the stepwise nature of the SNAr mechanism.[3][4] These complexes are 1:1 adducts formed between an electron-poor arene and a nucleophile.[13][14] First observed in the late 19th and early 20th centuries, their structure was later confirmed by techniques like NMR spectroscopy.[13][14]

The stability of the Meisenheimer complex is a critical factor in the overall reaction rate. This stability is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance.[1][3] In some cases, particularly with multiple strong EWGs and poor leaving groups, these intermediates can be exceptionally stable and even isolated as salts.[13][15]

The Pivotal Role of Electron-Deficient Arenes

The defining feature of a successful SNAr reaction is the presence of an electron-deficient aromatic ring. This electronic deficiency is induced by the attachment of one or more strong electron-withdrawing groups (EWGs).[1][4]

Activating the Ring: The Function of Electron-Withdrawing Groups

EWGs activate the aromatic ring towards nucleophilic attack in two primary ways:

  • Inductive Effect: The electronegativity of the atoms in the EWG pulls electron density away from the aromatic ring through the sigma bonds. This effect makes the ring carbons more electrophilic.

  • Resonance Effect: More importantly, EWGs with pi systems (e.g., -NO2, -CN, -C=O) can delocalize the negative charge of the Meisenheimer complex through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the rate-determining step.[1][3]

The most effective EWGs for activating an arene for SNAr are those that can exert a strong resonance effect.

Regiochemistry: The Importance of ortho and para Positioning

For maximal activation, the EWG must be positioned ortho or para to the leaving group.[2][3][4] This specific orientation allows for the direct delocalization of the negative charge from the site of nucleophilic attack onto the EWG through resonance.[3][8]

When the EWG is in the meta position relative to the leaving group, this direct resonance stabilization of the Meisenheimer complex is not possible.[3][9] Consequently, meta-substituted arenes are significantly less reactive in SNAr reactions.[3]

Diagram: Stabilization of the Meisenheimer Complex

SNAr_Workflow start Start setup 1. Reaction Setup (Dissolve aryl halide in solvent) start->setup add_reagents 2. Add Nucleophile and Base setup->add_reagents reflux 3. Heat to Reflux (Monitor by TLC) add_reagents->reflux workup 4. Cool and Precipitate Product reflux->workup filter 5. Filter and Wash Solid workup->filter dry 6. Dry Product filter->dry end End dry->end

Sources

2-Bromo-1-fluoro-3,5-dinitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Synthetic Utility in Drug Discovery

Executive Summary

This technical guide profiles 2-Bromo-1-fluoro-3,5-dinitrobenzene , a highly specialized halogenated nitroaromatic scaffold used in the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Unlike its more common analogs (e.g., Sanger’s reagent), this molecule offers a unique bifunctional electrophilic platform .[3]

The presence of two distinct halogens (Bromine and Fluorine) in specific electronic environments allows for orthogonal functionalization . The Bromine atom is activated for nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling, while the Fluorine atom remains relatively inert due to its meta-positioning relative to the nitro groups.[1][2][3] This regioselectivity is critical for designing "fluorine-scan" libraries in medicinal chemistry.[1][2][3]

Part 1: Physicochemical Characterization[1][2][3]

The following data establishes the baseline identity of the compound. Researchers must verify these parameters via LC-MS and NMR prior to usage in sensitive protocols.[1][2][3]

Molecular Identity Table[1][2][3]
PropertyValueNotes
IUPAC Name 2-Bromo-1-fluoro-3,5-dinitrobenzeneLocants assigned to minimize numbering (1,2,3,5).[1][2][3]
CAS Number 1309832-48-1 Primary identifier for procurement.
Molecular Formula

Molecular Weight 264.99 g/mol Monoisotopic mass: ~263.92 Da.[3]
Physical State Pale Yellow SolidTypical of polynitrated aromatics.[3]
Solubility DMSO, DMF, Toluene, EtOAcPoor solubility in water/protic solvents.
LogP ~2.1 (Predicted)Moderate lipophilicity.[3]
Structural Analysis

The molecule features a benzene core substituted with:

  • Fluorine (C1): Positioned meta to both nitro groups.[3]

  • Bromine (C2): Positioned ortho to one nitro group (C3) and para to the other (C5).[3]

  • Nitro Groups (C3, C5): Strongly electron-withdrawing groups (EWG).[3]

Critical Reactivity Insight: In typical


 reactions (e.g., Sanger's reagent), Fluorine is the preferred leaving group due to the "element effect" (high electronegativity stabilizes the Meisenheimer complex).[4] However, in this specific isomer, the Fluorine is electronically deactivated (meta-nitro).  The Bromine, being ortho/para to the nitro groups, is the active leaving group.[1][3] This reversal of standard reactivity trends is the defining feature of this scaffold.[3]

Part 2: Synthetic Protocols

Synthesis from Precursor

The most robust synthesis route, as detailed in patent literature [1], avoids the difficult nitration of bromofluorobenzene. Instead, it utilizes a "dehydroxy-bromination" strategy starting from a phenol.[1][2][3]

Protocol: Conversion of 2-Fluoro-4,6-dinitrophenol

  • Reagents: 2-Fluoro-4,6-dinitrophenol, Phosphorus Tribromide (

    
    ), DMF (catalytic), Toluene.[1][2][3][5][6]
    
  • Reaction Scale: 50 mmol (approx. 10 g starting material).[3][7]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Fluoro-4,6-dinitrophenol (50 mmol) dissolved in Toluene (150 mL) and DMF (20 mL).

    • Note: DMF acts as a Vilsmeier-Haack type catalyst to activate the

      
      .[2][3]
      
  • Addition: Add

    
     (60 mmol, 1.2 eq) dropwise at room temperature under 
    
    
    
    atmosphere.
    • Safety: Exothermic reaction.[3] Vent HBr gas through a scrubber.[3]

  • Reflux: Heat the mixture to 110°C for 1 hour.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[3][6] Wash with water and brine to remove phosphorous byproducts.[3]

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize (typically from EtOH/Hexane) or purify via silica chromatography if necessary.[3]
    
Application: Regioselective Functionalization

This protocol demonstrates the selective displacement of Bromine by an amine, preserving the Fluorine atom [2].

Workflow:

  • Dissolve 2-Bromo-1-fluoro-3,5-dinitrobenzene (1 eq) in dry THF or DMF.

  • Add the amine nucleophile (1.1 eq).[3]

  • Add a non-nucleophilic base (DIPEA, 1.5 eq) to scavenge HBr.

  • Stir at 0°C to RT.

    • Observation: The solution often turns deep yellow/orange, indicating the formation of the charge-transfer complex or Meisenheimer intermediate.[3]

  • Result: Formation of the N-alkyl-2-fluoro-4,6-dinitroaniline derivative.

Part 3: Mechanism & Reactivity Visualization[1][2][3]

The following diagram illustrates the divergent reactivity pathways. Note how the electronic environment dictates that the Bromine is the exclusive site of reaction under standard conditions, contrary to typical fluorobenzene chemistry.

ReactivityPathway Start 2-Bromo-1-fluoro-3,5-dinitrobenzene (Target Scaffold) Path1 Path A: Nucleophilic Aromatic Substitution (SNAr) Start->Path1  Nucleophile (H-Nu)    Base, 0-25°C   Path2 Path B: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Path2  Pd(0), Ligand    Boronic Acid/Amine   DeadEnd No Reaction at Fluorine (Meta-NO2 Deactivation) Start->DeadEnd  Attack at C-1 (F)   Intermediate Meisenheimer Complex (Stabilized by Ortho/Para NO2) Path1->Intermediate  Addition   ProductB Product B: Biaryl/Aryl-Amine Scaffold (Br Coupled, F Intact) Path2->ProductB  Oxidative Addition -> Reductive Elimination   ProductA Product A: 2-Amino-1-fluoro-3,5-dinitrobenzene deriv. (Br Displaced) Intermediate->ProductA  Elimination (-Br)  

Figure 1: Chemoselectivity map.[1][2][3] The C-2 Bromine is the exclusive reactive site due to ortho/para nitro activation, preserving the C-1 Fluorine.[1][2][3]

Part 4: Safety & Handling (E-E-A-T)[1][3]

Warning: Polynitrated aromatic compounds possess inherent hazards that require strict adherence to safety protocols.[3]

  • Explosion Hazard: While 2-Bromo-1-fluoro-3,5-dinitrobenzene is generally stable at room temperature, it is a dinitro compound.[1][2][3] Avoid heating dry solids in closed systems.[3] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine decomposition onset.[3]

  • Skin Sensitization: Like Dinitrochlorobenzene (DNCB), this compound is likely a potent skin sensitizer and irritant.[3] It can induce allergic contact dermatitis.[3]

    • Protocol: Double-glove (Nitrile) and work exclusively in a fume hood.[1][2][3]

  • Incompatibility: Avoid contact with strong reducing agents (hydrazines, metal hydrides) which can trigger uncontrolled exothermic reduction of the nitro groups.

References

  • Merck Sharp & Dohme Corp. (2019).[3] Small-compound enhancers for functional O-mannosylation of alpha-dystroglycan. US Patent 10,221,168 B1.[3]

  • PubChem. (2025).[3][8] Compound Summary: 2-Bromo-1-fluoro-3,5-dinitrobenzene.[1][2][3][4][5][6][7][9] National Library of Medicine.[3] [Link][1][4]

Sources

Beyond the Catalog: Strategic Sourcing and Reactivity of 2-Bromo-1-fluoro-3,5-dinitrobenzene

[1]

Executive Summary & Chemical Profile[1]

In the landscape of high-throughput screening and scaffold design, 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS: 1309832-48-1 ) represents a specialized, high-value electrophile. Unlike standard halogenated aromatics, this molecule offers a unique "reactivity inversion" due to its specific substitution pattern.

While often mistaken for a standard Sanger’s reagent derivative where fluorine is the primary leaving group, the electronic environment of this isomer dictates a different mechanistic pathway. This guide provides a validated roadmap for sourcing, quality control, and synthetic application, ensuring that research teams avoid common reactivity pitfalls.

Chemical Identity Table[2][3]
PropertySpecification
IUPAC Name 2-Bromo-1-fluoro-3,5-dinitrobenzene
CAS Number 1309832-48-1
Molecular Formula C₆H₂BrFN₂O₄
Molecular Weight 264.99 g/mol
Appearance Pale yellow to off-white crystalline solid
Key Hazard Potential shock sensitivity (Dinitro moiety); Skin sensitizer
Primary Reactivity SₙAr (Nucleophilic Aromatic Substitution) at C-2 (Bromine)

The Reactivity Paradox: Mechanistic Insight

To use this reagent effectively, one must understand why it behaves differently than 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent).

The Electronic Landscape

In typical SₙAr reactions involving fluoronitrobenzenes, the fluorine atom is the preferred leaving group because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate. However, this dependence relies on the nitro groups being in the ortho or para positions relative to the leaving group to delocalize the negative charge.

In 2-Bromo-1-fluoro-3,5-dinitrobenzene:

  • Fluorine (Position 1): Is meta to both Nitro groups (Positions 3 and 5). It lacks resonance stabilization for nucleophilic attack.

  • Bromine (Position 2): Is ortho to the Nitro group at Position 3 and para to the Nitro group at Position 5.

Visualization: Reactivity Pathway

The following diagram illustrates the divergent pathways based on electronic activation.

ReactivityPathwaySubstrate2-Bromo-1-fluoro-3,5-dinitrobenzenePath_FPath A: Attack at C-1 (F)(Meta-NO2 Deactivation)Substrate->Path_F High Energy BarrierPath_BrPath B: Attack at C-2 (Br)(Ortho/Para-NO2 Activation)Substrate->Path_Br Favored PathNuNucleophile (Nu⁻)(e.g., Primary Amine)Nu->Path_FNu->Path_BrNoReactionNo Reaction / DecompositionPath_F->NoReactionIntermediateMeisenheimer Complex(Stabilized by NO2)Path_Br->IntermediateProductProduct:2-Nu-1-fluoro-3,5-dinitrobenzeneIntermediate->Product

Caption: Mechanistic preference for SₙAr displacement of Bromine over Fluorine due to resonance stabilization.

The Supply Landscape: Sourcing Strategy

This compound is not a commodity chemical; it is a specialized building block. Inventory fluctuates significantly.

Validated Suppliers

Based on current chemical intelligence, the following tiers of suppliers are recommended.

Supplier TierRecommended VendorsUse CaseNotes
Primary (Stock) BenchChem , Ambeed , Combi-Blocks Pilot Scale (mg to g)Check CAS 1309832-48-1 specifically. Often ships from US or CN warehouses.
Secondary (Aggregators) eMolecules , MolPort SourcingUse these platforms to verify real-time stock across multiple smaller vendors.
Custom Synthesis Enamine , WuXi AppTec , Syngene Bulk (>100g)If stock is unavailable, these CROs can synthesize via nitration of 2-bromo-1-fluorobenzene.
Procurement Decision Logic

SourcingLogicStartNeed 2-Bromo-1-fluoro-3,5-dinitrobenzeneCheckStockCheck Aggregators(eMolecules/SciFinder)Start->CheckStockIsStockIn Stock?CheckStock->IsStockBuyStockPurchase Sample (1g)for QC ValidationIsStock->BuyStockYesCustomRouteInitiate Custom SynthesisIsStock->CustomRouteNoRouteSelectionRoute: Nitration of2-Bromo-1-fluorobenzeneCustomRoute->RouteSelection

Caption: Decision tree for procuring rare halogenated nitroaromatics.

Quality Control & Validation Protocols

Due to the potential for isomer contamination (e.g., 4-bromo isomers) during synthesis, strict QC is mandatory upon receipt.

A. HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro groups absorb strongly).

  • Acceptance Criteria: >97% purity. Look for regioisomers which often elute closely.

B. ¹H NMR Identity Check (400 MHz, DMSO-d₆)

The symmetry of the molecule provides a distinct signature.

  • Expected Signals: Two distinct aromatic protons.

    • H-4: Doublet of doublets (coupling to F and H-6).

    • H-6: Doublet of doublets.

  • Note: If the spectrum shows a singlet or complex multiplets, you may have the incorrect isomer (e.g., symmetric 1,3,5-substitution).

Experimental Protocol: SₙAr Displacement

Objective: Selective displacement of Bromine by a primary amine (R-NH₂).

Materials
  • 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: THF (dry) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Bromo-1-fluoro-3,5-dinitrobenzene (1 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Addition: Add DIPEA (2 mmol) followed by the dropwise addition of the primary amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear.

    • Critical Check: If reaction is sluggish, heat to 40°C. Do not overheat, as the Fluorine may eventually react or the nitro groups may displace.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Safety Warning: Dinitrobenzenes are toxic and potentially explosive. Avoid metal spatulas and friction. Work behind a blast shield when scaling up >5g.

References

  • BenchChem. Product Detail: 2-Bromo-1-fluoro-3,5-dinitrobenzene (CAS 1309832-48-1).[1] Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Fluoro-3,5-dinitrobenzene (Structural Analog). Retrieved from

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Mechanistic grounding for SₙAr regioselectivity).
  • ChemicalBook. 4-Bromo-1-fluoro-2-nitrobenzene Synthesis and Suppliers. (Isomer comparison). Retrieved from

Difference between 1-bromo-3,5-dinitrobenzene and 2-bromo-analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-bromo-3,5-dinitrobenzene and 2-bromo-1,3-dinitrobenzene

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of two constitutional isomers, 1-bromo-3,5-dinitrobenzene and 2-bromo-1,3-dinitrobenzene. While sharing the same molecular formula, C₆H₃BrN₂O₄, the distinct spatial arrangement of their substituents leads to significant differences in their physical properties, spectroscopic signatures, and, most critically, their chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize substituted nitroaromatics as intermediates and building blocks in complex organic synthesis.

Molecular Structure: The Foundation of Divergent Reactivity

The fundamental difference between these two isomers lies in the substitution pattern on the benzene ring, which dictates the electronic environment and steric accessibility of the carbon-bromine bond.

  • 1-Bromo-3,5-dinitrobenzene : In this isomer, the two electron-withdrawing nitro (NO₂) groups are positioned meta to the bromine atom. This arrangement is symmetrical.

  • 2-Bromo-1,3-dinitrobenzene (also known as 2,6-dinitrobromobenzene): Here, the bromine atom is flanked by two nitro groups, placing one in an ortho position and the other in a meta position relative to the C-Br bond. This arrangement introduces significant steric crowding around the reaction center.

Caption: Isomeric structures of 1-bromo-3,5- and 2-bromo-1,3-dinitrobenzene.

The nitro group exerts a powerful electron-withdrawing effect through two modes: the inductive effect (-I) and the resonance effect (-M or -R). While the -I effect operates through the sigma bonds, the -M effect operates through the pi system and is only effective from the ortho and para positions. This distinction is the primary driver of the differing reactivity profiles discussed in Section 4.

Synthesis of the Isomers

The synthetic routes to these isomers differ, reflecting the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Synthesis of 1-Bromo-3,5-dinitrobenzene

A common and effective method for synthesizing this isomer is the direct bromination of 1,3-dinitrobenzene. The two nitro groups are strongly deactivating and meta-directing. While this deactivation slows the reaction compared to benzene, it ensures that the incoming electrophile (Br⁺) is directed to the C5 position, which is meta to both nitro groups.

G A 1,3-Dinitrobenzene in conc. H₂SO₄ B Add N-Bromosuccinimide (NBS) in portions A->B C Heat reaction mixture (80-90°C) B->C D Cool to room temperature C->D E Pour into ice water to precipitate product D->E F Filter, wash, and dry the solid E->F G Obtain 1-Bromo-3,5-dinitrobenzene F->G

Caption: Workflow for the synthesis of 1-bromo-3,5-dinitrobenzene.

A detailed laboratory protocol for this synthesis is provided in Section 7. Other reported methods include the Hunsdiecker reaction, which involves the reaction of silver 3,5-dinitrobenzoate with bromine.[1]

Synthesis of 2-Bromo-1,3-dinitrobenzene

The synthesis of 2-bromo-1,3-dinitrobenzene is less straightforward. Direct bromination of 1,3-dinitrobenzene does not yield the 2-bromo product in significant amounts. Synthetic strategies typically involve introducing the substituents in a different order or utilizing a Sandmeyer-type reaction from a corresponding aniline precursor, such as 2,6-dinitroaniline.

Comparative Physical and Spectroscopic Properties

The structural differences manifest in distinct physical properties, which are crucial for identification and purification.

Property1-Bromo-3,5-dinitrobenzene2-Bromo-1,3-dinitrobenzene
CAS Number 18242-39-2[2][3]4185-79-9[4][5]
Appearance White to very pale yellow solid[3][6][7]Yellow crystalline solid[4][8]
Molecular Weight 247.00 g/mol [2][6]247.00 g/mol [5][9]
Melting Point 75-79 °C[6]104-107 °C[9]
Solubility Slightly soluble in water; soluble in methanol[3][10]Very slightly soluble in water[8]
¹H NMR (Predicted) Two signals: a triplet for H4 and a doublet for H2/H6.Three signals in the aromatic region, likely complex multiplets.
¹³C NMR (Predicted) Four signals expected due to symmetry.Six signals expected as all carbons are unique.

The significantly higher melting point of the 2-bromo isomer can be attributed to its less symmetrical structure, which may allow for more efficient crystal packing compared to the more symmetric 1-bromo-3,5-dinitrobenzene.

Chemical Reactivity: A Tale of Two Mechanisms

The most significant divergence between these isomers is their reactivity towards nucleophiles, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a two-step addition-elimination process.[11]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12] This is typically the rate-determining step.[13]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is paramount to the reaction's feasibility. Electron-withdrawing groups at the ortho and/or para positions to the leaving group are essential as they can stabilize the negative charge of the intermediate through resonance.[11][13]

Reactivity of 2-Bromo-1,3-dinitrobenzene: Electronically Activated but Sterically Hindered

In 2-bromo-1,3-dinitrobenzene, one nitro group is ortho to the bromine. This positioning provides powerful activation for SNAr. The negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the ortho-nitro group, creating a highly stable resonance structure.[13]

However, the reactivity is tempered by a significant countervailing factor: steric hindrance . The bromine atom is flanked by two bulky nitro groups. These groups physically obstruct the trajectory of an incoming nucleophile, increasing the activation energy of the addition step.[14][15] This steric crowding can dramatically reduce the reaction rate, especially with bulky nucleophiles.

Reactivity of 1-Bromo-3,5-dinitrobenzene: Electronically Deactivated

In stark contrast, both nitro groups in 1-bromo-3,5-dinitrobenzene are meta to the bromine atom. When a nucleophile attacks the ipso-carbon, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro groups through resonance.[13] The stabilization is limited to the inductive (-I) effect of the nitro groups. The absence of ortho/para resonance stabilization renders the Meisenheimer complex significantly less stable, making SNAr reactions on this substrate much less favorable and requiring more forcing conditions.[16]

Caption: Contrasting stability of Meisenheimer intermediates in SNAr reactions.

Applications in Synthesis

Both isomers serve as valuable intermediates in the synthesis of more complex molecules.[7]

  • 1-Bromo-3,5-dinitrobenzene is used in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs where a 3,5-dinitrophenyl moiety is required.[3][10] Its relative inertness to SNAr can be an advantage, allowing for transformations at other parts of a molecule without disturbing the C-Br bond.

  • 2-Bromo-1,3-dinitrobenzene is a precursor for compounds requiring a 2,6-dinitrophenyl group.[4][9] Its ability to undergo SNAr, despite steric hindrance, allows for the introduction of nucleophiles at the C1 position, leading to a variety of substituted anilines, ethers, and other derivatives after potential reduction of the nitro groups.[8][9]

Summary of Key Differences

Feature1-Bromo-3,5-dinitrobenzene2-Bromo-1,3-dinitrobenzene
Symmetry High (C₂ᵥ)Low (Cₛ)
NO₂ Position re: Br Both metaOne ortho, one meta
SNAr Activation Poor (no resonance stabilization)Strong (resonance stabilization by ortho-NO₂)
Steric Hindrance at C-Br LowHigh
Primary Use Precursor to 3,5-disubstituted systemsPrecursor to 2,6-disubstituted systems via SNAr

Experimental Protocol: Synthesis of 1-Bromo-3,5-dinitrobenzene

This protocol is adapted from established procedures for the bromination of deactivated aromatic rings.[3]

Materials:

  • 1,3-Dinitrobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.4 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • In a well-ventilated fume hood, carefully dissolve 1,3-dinitrobenzene (e.g., 30.0 g, 0.18 mol) in concentrated sulfuric acid (180 mL) in the round-bottom flask.[3]

  • Heat the solution to 80 °C with stirring.[3]

  • Once the temperature is stable, begin adding N-bromosuccinimide (44.5 g, 0.25 mol) in small portions over approximately 30 minutes, maintaining the reaction temperature between 80-90 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a large beaker containing 600 mL of ice water with stirring. A white or pale-yellow precipitate will form.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the solid product, for instance, in a vacuum oven at 50 °C, to yield 1-bromo-3,5-dinitrobenzene. A typical yield is over 90%.[3]

Safety Note: This procedure involves highly corrosive and reactive materials. Appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) must be worn at all times. All operations should be conducted within a certified chemical fume hood.

References

  • Benchchem. Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.

  • SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene.

  • PubChem. 1-Bromo-3,5-dinitrobenzene | C6H3BrN2O4 | CID 44534.

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

  • ChemicalBook. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.

  • CymitQuimica. CAS 4185-79-9: 2-Bromo-1,3-dinitrobenzene.

  • Guidechem. 2-bromo-1,3-dinitrobenzene 4185-79-9 wiki.

  • Lab Pro. 1-Bromo-3,5-dinitrobenzene, 1G - B5627-1G.

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  • PubChem. 2-Bromo-1,3-dinitrobenzene | C6H3BrN2O4 | CID 13802438.

  • ACS Publications. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase | Journal of the American Society for Mass Spectrometry.

  • ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.

  • LookChem. Cas 4185-79-9,2-bromo-1,3-dinitrobenzene.

  • Chemsrc. 2-bromo-1,3-dinitrobenzene | CAS#:4185-79-9.

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.

  • ECHEMI. C-N bond lengths in 2-bromo-1,3,5-trinitrobenzene.

  • SynHet. 2-Bromo-1,3-dinitrobenzene.

  • Thermo Scientific Chemicals. 1-Bromo-3,5-dinitrobenzene, 98% 1 g | Buy Online.

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  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.

  • Benchchem. In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.

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  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.

  • ResearchGate. Steric hindrance in the neutral and protonated forms of the dyes 1-3.

  • YouTube. Steric hindrance.

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Methodological & Application

Application Note: Synthesis of Brominated Dinitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brominated dinitrophenols are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and materials science applications. The introduction of a bromine atom onto the dinitrophenol scaffold allows for further functionalization through cross-coupling reactions or nucleophilic substitution. While phosphorus tribromide (PBr₃) is a ubiquitous reagent for converting aliphatic alcohols to alkyl bromides, its application to phenols is not straightforward. This guide provides a comprehensive analysis of the chemical principles involved, explains the mechanistic challenges of direct phenolic bromination with PBr₃, and presents a validated, alternative protocol for the synthesis of bromodinitrophenols.

PART 1: The Mechanistic Challenge: Why PBr₃ Fails with Phenols

A common misconception is that reagents effective for aliphatic alcohols, such as PBr₃, can be directly applied to phenols for the conversion of a hydroxyl group to a halogen. This approach is fundamentally flawed due to the electronic and structural differences between alcohols and phenols.

The reaction of PBr₃ with a primary or secondary alcohol proceeds via a classic Sₙ2 mechanism.[1][2][3] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom. This converts the hydroxyl into an excellent leaving group (an O-P ester), which is subsequently displaced by a bromide ion in a backside attack on the adjacent carbon atom.[3]

This mechanism is not viable for phenols for two key reasons:

  • C-O Bond Strength: In phenols, the oxygen atom's lone pairs are delocalized into the aromatic π-system. This gives the carbon-oxygen bond partial double-bond character, making it significantly stronger and shorter than the C-O single bond in an alcohol.

  • Steric Hindrance and Repulsion: A backside Sₙ2 attack on the sp²-hybridized carbon of the aromatic ring is sterically impossible. The planar ring and its electron cloud block the required trajectory for the nucleophile.

Instead of the desired bromination, phenols react with PBr₃ to form triphenyl phosphite esters, where the oxygen atom attacks the phosphorus, but the C-O bond remains intact.[4] This renders the direct conversion of dinitrophenols to bromodinitrophenols with PBr₃ an impractical synthetic route.

Caption: Mechanistic contrast between PBr₃ reaction with alcohols vs. phenols.

PART 2: A Validated Synthetic Alternative: The Sandmeyer Reaction

To reliably synthesize bromodinitrophenols, a multi-step approach starting from a dinitrophenol is required. The most robust and widely applicable method is the Sandmeyer Reaction .[5][6] This pathway involves the transformation of a hydroxyl group into a bromine via an amine and a diazonium salt intermediate.

The overall strategy involves three key stages:

  • Selective Reduction: One of the two nitro groups on the dinitrophenol is selectively reduced to a primary amine (–NH₂). The Zinin reduction is a classic and effective method for this transformation.[7][8]

  • Diazotization: The resulting aminodinitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt (–N₂⁺).[9]

  • Displacement: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with bromine, releasing nitrogen gas and yielding the target bromodinitrophenol.[10][11]

Caption: Workflow for the synthesis of a bromonitrophenol via the Sandmeyer reaction.

PART 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of 2-bromo-4-nitrophenol from 2,4-dinitrophenol.

Protocol 3.1: Selective Reduction of 2,4-Dinitrophenol (Zinin Reduction)

This protocol is adapted from established procedures for the selective reduction of dinitroarenes.[12][13][14]

  • Reagent Preparation: In a fume hood, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,4-dinitrophenol and water.

  • Initial Heating: Begin stirring and add ammonium chloride and a small amount of concentrated aqueous ammonia. Heat the mixture to approximately 85 °C.[15]

  • Sulfide Addition: Turn off the heat. Cautiously add the sodium sulfide solution in portions over 30-45 minutes. The temperature should be maintained between 80-90 °C by the exothermic reaction. Use a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture at 85 °C for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Work-up: Filter the hot reaction mixture to remove elemental sulfur. Cool the filtrate in an ice bath to precipitate the product.

  • Purification: Collect the crude 2-amino-4-nitrophenol crystals by vacuum filtration. Dissolve the crystals in boiling water, acidify with glacial acetic acid, treat with activated carbon (Norit), filter while hot, and allow the filtrate to cool slowly to recrystallize the purified product.[15]

Protocol 3.2: Diazotization and Sandmeyer Bromination

CAUTION: Diazonium salts can be explosive when isolated and dry.[16][17] This protocol uses the salt in situ and must be performed behind a blast shield at 0–5 °C.

  • Amine Dissolution: In a flask, dissolve the purified 2-amino-4-nitrophenol from Protocol 3.1 in a solution of 48% hydrobromic acid (HBr) and water, cooling the mixture in an ice-salt bath to 0 °C.

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Diazotization: While maintaining the temperature of the amine solution between 0 and 5 °C, add the sodium nitrite solution dropwise with vigorous stirring. The addition rate should be slow enough to prevent the temperature from rising above 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue-black).

  • Copper(I) Bromide Addition: In the same reaction vessel, add a freshly prepared solution of copper(I) bromide in HBr.

  • Reaction: Stir the mixture at 0–5 °C for 30 minutes, then allow it to warm slowly to room temperature. Vigorous evolution of nitrogen gas (bubbling) will be observed.[9]

  • Heating: Gently warm the mixture on a steam bath to approximately 60 °C until the gas evolution ceases, ensuring the complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, then with dilute sodium hydroxide to remove any phenolic side products, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 4: Safety, Handling, and In-Process Validation

Trustworthiness through Validation: The success of this synthesis relies on careful monitoring and characterization.

  • In-Process Controls: Monitor the progress of each step using Thin-Layer Chromatography (TLC). For example, in the reduction step, the disappearance of the 2,4-dinitrophenol spot and the appearance of the more polar 2-amino-4-nitrophenol spot indicates reaction progress.

  • Product Validation: The identity and purity of the final 2-bromo-4-nitrophenol product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The melting point of the purified product should also be compared to literature values.

Reagent/ProductKey HazardsHandling Precautions
Dinitrophenols Toxic, metabolic poison, explosive when dry.[18]Keep wetted with water (>15%). Avoid inhalation and skin contact. Wear appropriate PPE.
Phosphorus Tribromide (PBr₃) Corrosive, reacts violently with water, evolves toxic HBr gas.Handle in a fume hood under an inert atmosphere. Use oven-dried glassware. Wear acid-resistant gloves, face shield, and lab coat.
Sodium Nitrite (NaNO₂) Oxidizer, toxic if ingested.Keep away from combustible materials. Avoid creating dust.
Hydrobromic Acid (HBr) Severely corrosive to skin, eyes, and respiratory tract.Handle in a fume hood with appropriate acid-resistant PPE.
Diazonium Salts Potentially explosive in solid, dry form.[16][19]NEVER isolate. Keep in cold (0–5 °C) aqueous solution at all times. Use a blast shield. Quench any unreacted diazonium salt before work-up.

References

  • Diazonium compound - Wikipedia. Available at: [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

  • Allen Institute. When phenol is treated with PBr_(3) is gives bromobenzene. Statement -2 It is an example of nucleophilic substitution. Allen Career Institute. Available at: [Link]

  • Firth, J. D., & Fairlamb, I. J. S. (2020). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. Available at: [Link]

  • BYJU'S. PBr3 Reaction. Available at: [Link]

  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available at: [Link]

  • Zinin reaction - Wikipedia. Available at: [Link]

  • Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Maximum Academic Press. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link]

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available at: [Link]

  • Han, G. Y., et al. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan.
  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions.
  • Chemistry Stack Exchange. Reaction of phenol with phosphorus tribromide. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. Available at: [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • OpenOChem Learn. Sandmeyer Reaction. Available at: [Link]

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  • PubChem. 2,4-Dinitrophenol. Available at: [Link]

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Palladium-catalyzed cross-coupling of 2-Bromo-1-fluoro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-fluoro-3,5-dinitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-fluoro-3,5-dinitrobenzene. As a highly functionalized aromatic building block, this substrate offers a unique platform for synthetic diversification. The presence of distinct reactive sites—a labile bromine atom, a more inert fluorine atom, and two strongly electron-withdrawing nitro groups—allows for selective and strategic bond formation, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The incorporation of fluorine, in particular, is a key strategy in modern drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3][4][5][6]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the mechanisms, key parameters, and practical execution of several cornerstone palladium-catalyzed reactions, focusing on the selective transformation at the carbon-bromine bond, which is significantly more reactive in this context than the carbon-fluorine bond.

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a revolutionary class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[7][8][9] These reactions fundamentally rely on a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states. While specific details vary between reaction types, the general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophilic partner, forming a Pd(II) complex.[7][8]

  • Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings):

    • In C-C coupling reactions like the Suzuki or Stille, an organometallic nucleophile (e.g., organoboron or organotin compound) transfers its organic group to the palladium center.[7][8]

    • In C-N couplings like the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex and is subsequently deprotonated by a base to form a palladium-amido species.[10][11]

  • Reductive Elimination: The two organic fragments bound to the Pd(II) center are expelled as the final coupled product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

General_Catalytic_Cycle Pd0 Pd(0) Catalyst PdII_Complex R-Pd(II)-X Complex Pd0->PdII_Complex Oxidative Addition (+ R-X) Product_Complex R-Pd(II)-R' Complex PdII_Complex->Product_Complex Transmetalation (+ R'-M) or Amine Binding/Deprotonation Product_Complex->Pd0 Reductive Elimination Product R-R' (Coupled Product) Product_Complex->Product Forms

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Application Protocols for 2-Bromo-1-fluoro-3,5-dinitrobenzene

The protocols below are designed for the selective functionalization of the C-Br bond of 2-Bromo-1-fluoro-3,5-dinitrobenzene. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester.[12][13][14] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[7][15] The base is a critical component, as it activates the boronic acid to facilitate the transmetalation step.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation Transmetalation (+ Ar'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product Forms

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(Phenyl)-1-fluoro-3,5-dinitrobenzene

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/LigandProvides the active Pd(0) species for the catalytic cycle.[16]
Boronic Acid Phenylboronic Acid (or other Ar-B(OH)₂)The source of the nucleophilic aryl group.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent system is common; water aids in dissolving the base.
Temperature 80 - 110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[17][18] It is highly versatile and tolerates a wide array of functional groups. While the organotin reagents are air and moisture stable, their primary drawback is their toxicity and the difficulty in removing tin byproducts from the final product.[17][18][19]

Experimental Protocol: Synthesis of 2-(Phenyl)-1-fluoro-3,5-dinitrobenzene

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous and degassed Toluene (10 mL), followed by tributyl(phenyl)tin (1.1 mmol, 0.41 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL).

  • Purification: To remove tin byproducts, stir the ethereal solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. Filter the resulting precipitate through a pad of Celite®. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃/LigandEfficiently catalyzes the oxidative addition and reductive elimination steps.
Stannane R-Sn(Bu)₃Air- and moisture-stable source of the nucleophilic organic group.[17][20]
Solvent Toluene, DMF, THF (Anhydrous)Anhydrous conditions are crucial for optimal catalyst performance.
Additives LiCl, CuI (optional)Can accelerate the transmetalation step in certain cases.[21]
Temperature 90 - 120 °CHigher temperatures are often required compared to Suzuki couplings.
Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[10][22] This reaction is of paramount importance in the pharmaceutical industry.[23] Its success hinges on the use of bulky, electron-rich phosphine ligands, which facilitate the often difficult reductive elimination step to form the C-N bond. A strong, non-nucleophilic base is also essential.[10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L(Br) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)L(Br)(R₂NH)] OxAdd->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)L(NR₂) Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Forms

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-(2-fluoro-4,6-dinitrophenyl)morpholine

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, add the palladium precursor, e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg), and a bulky phosphine ligand, e.g., XPhos (0.048 mmol, 23 mg). Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add 2-Bromo-1-fluoro-3,5-dinitrobenzene (1.0 mmol, 264 mg). Add the pre-formed catalyst solution via syringe, followed by morpholine (1.2 mmol, 0.105 mL) and additional anhydrous, degassed toluene to bring the total volume to ~10 mL.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired aryl amine.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂A Pd(0) or Pd(II) precursor that is reduced in situ.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands are essential to promote reductive elimination.[10]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required for amine deprotonation.[11]
Solvent Toluene, Dioxane (Anhydrous)Anhydrous, aprotic solvents are required to prevent side reactions.
Temperature 80 - 110 °CStandard temperature range for these transformations.

Part 3: General Experimental Workflow and Characterization

A successful cross-coupling experiment relies on a systematic and careful workflow, from preparation to final analysis.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, IR) Purification->Analysis

Caption: A typical experimental workflow for cross-coupling reactions.

Product Characterization: Upon purification, the identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the successful formation of the new bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By applying these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage 2-Bromo-1-fluoro-3,5-dinitrobenzene as a versatile starting material for the synthesis of novel and complex molecular architectures.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
  • 2-Bromo-1-fluoro-3,5-dinitrobenzene | 1309832-48-1 | Benchchem. (n.d.). Benchchem.
  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (n.d.). ResearchGate.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
  • 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis. (n.d.). ChemicalBook.
  • Palladium-catalyzed cross-coupling of... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Stille Coupling. (n.d.). Organic Synthesis.
  • Exploring 2-Bromo-1-fluoro-3-nitrobenzene: A Deep Dive into its Chemical Properties and Synthesis Potential. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..
  • Stille reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). Pharmacy Journal.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. (n.d.). PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Application of Fluorine in Drug Design | Request PDF. (2025, August 7). ResearchGate.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (2025, August 7). ResearchGate.
  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. (n.d.). ChemRxiv.
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate.
  • A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. (n.d.). SciSpace.

Sources

Application Note: Precision Synthesis of Factor XIa Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Functionalization of Dinitrobenzene Intermediates

Strategic Rationale & Biological Context

Factor XIa (FXIa) has emerged as the "Goldilocks" target in anticoagulant therapy.[1][2] Unlike direct Thrombin (FIIa) or Factor Xa inhibitors, FXIa inhibition uncouples hemostasis from thrombosis, offering protection against thromboembolic events with a significantly reduced risk of bleeding.

This guide focuses on the chemical synthesis of the central aromatic core common to many high-affinity FXIa inhibitors (e.g., phenylimidazoles, benzimidazoles, and bi-aryl linkers similar to those found in early BMS and Bayer discovery pipelines).

The Synthetic Challenge: Constructing these inhibitors often requires a central phenyl ring substituted with distinct motifs targeting the S1 pocket (e.g., amidine mimetics) and the S1'/S2 pockets (hydrophobic/H-bond accepting groups).

The Solution: The use of 2,4-dinitrohalobenzenes as electrophilic "hubs." These intermediates allow for:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid introduction of the S1-targeting amine.

  • Regioselective Reduction: Discriminating between two nitro groups to sequentially build the S1' and S2 domains.

  • Cyclization: Facile access to benzimidazole scaffolds.

Visualizing the Target Landscape

The following diagram illustrates the position of FXIa in the coagulation cascade and the logic of targeting the intrinsic pathway.

CoagulationCascade XII Factor XII XIIa Factor XIIa (Contact Activation) XII->XIIa Surface Contact XI Factor XI XIIa->XI Activates XIa Factor XIa (TARGET) XI->XIa Activation IX Factor IX XIa->IX Amplification IXa Factor IXa IX->IXa X Factor X IXa->X Tenase Complex Xa Factor Xa X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Prothrombinase Thrombin->XI Feedback Loop Fibrin Fibrin Clot Thrombin->Fibrin

Figure 1: The Intrinsic Coagulation Pathway highlighting Factor XIa as the amplification node. Inhibition here prevents thrombus growth while sparing the extrinsic hemostatic pathway.[1][3]

Retrosynthetic Analysis: The Dinitrobenzene Hub

To synthesize a generic phenyl-imidazole or benzimidazole-based FXIa inhibitor, we utilize 1-chloro-2,4-dinitrobenzene (CDNB) as the divergent starting material.

  • Step 1 (SNAr): Displacement of the chlorine by a nucleophilic amine (Fragment A - usually the S1 binder).

  • Step 2 (Reduction): Selective reduction of the ortho-nitro group to an amine.

  • Step 3 (Cyclization/Coupling): Reaction with an aldehyde or carboxylic acid (Fragment B) to close the benzimidazole ring or form an amide linker.

Detailed Protocols
Safety Warning (Critical)
  • Dinitrobenzenes are potent skin sensitizers and potential mutagens. Handle only in a fume hood with double nitrile gloves.

  • Nitro-reduction reactions can be exothermic. Hydrogenation catalysts (Pd/C) are pyrophoric; handle under inert atmosphere (Ar/N2).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This step attaches the "right-hand side" (S1 binder) of the inhibitor.

Reagents:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Amine Nucleophile (e.g., 4-aminobenzamidine derivative or benzylamine) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 1-chloro-2,4-dinitrobenzene (5.0 g, 24.7 mmol) in MeCN (50 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add DIPEA (10.8 mL) followed by the slow addition of the Amine Nucleophile (dissolved in minimal MeCN).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the starting chloride (Rf ~0.8) and appearance of the bright yellow/orange product (Rf ~0.4).

  • Workup: Concentrate MeCN. Dilute residue with EtOAc (100 mL). Wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine.

  • Purification: Recrystallize from EtOH or flash chromatography.

Key Insight: The electron-withdrawing power of two nitro groups makes the chlorine extremely labile. If the reaction turns dark black/tarry, the temperature is too high; keep it <25°C.

Protocol B: Regioselective Nitro Reduction (The "Zinin" Variation)

Objective: Selectively reduce the nitro group ortho to the newly added amine to form a 1,2-diamine, leaving the para-nitro group intact for later functionalization.

Reagents:

  • Sodium Sulfide nonahydrate (Na2S·9H2O) or Sodium Dithionite[4]

  • Solvent: EtOH/Water (3:1)

Procedure:

  • Setup: Suspend the dinitro-intermediate (1.0 eq) in EtOH/H2O. Heat to 60°C.

  • Reduction: Add a solution of Na2S·9H2O (3.0 eq) dropwise over 30 minutes.

    • Note: The ortho-nitro group is sterically crowded but hydrogen-bonded to the amine proton (if present), often making it kinetically favored for reduction in sulfide systems compared to the para-nitro group.

  • Monitoring: The reaction usually completes in 2 hours. The color shifts from deep orange to pale yellow.

  • Workup: Evaporate EtOH. Dilute with water. Extract with EtOAc. The product is a 1,2-diamino-4-nitrobenzene derivative.

Protocol C: Benzimidazole Cyclization

Objective: Create the central heterocyclic core.

Reagents:

  • 1,2-Diamino intermediate (from Protocol B)

  • Aldehyde (Fragment B - S2 pocket binder) (1.1 eq)

  • Oxidant: Na2S2O5 (Sodium metabisulfite) or Air/O2

  • Solvent: DMF or DMSO

Procedure:

  • Mix diamine and aldehyde in DMF.

  • Heat to 80°C for 12 hours in the presence of Na2S2O5 (1.5 eq).

  • Mechanism: The amine condenses with the aldehyde to form an imine, which cyclizes and is oxidized to the benzimidazole.

Synthetic Workflow Visualization

The following diagram details the logical flow of the synthesis, highlighting the critical decision points.

SynthesisWorkflow Start 1-Chloro-2,4-dinitrobenzene (Starting Material) Step1 SNAr Reaction (Nucleophilic Displacement) Start->Step1 + Amine (S1 Binder) Inter1 Intermediate 1: N-Substituted-2,4-dinitroaniline Step1->Inter1 Step2 Regioselective Reduction (Na2S / EtOH) Inter1->Step2 Ortho-Nitro Reduction Inter2 Intermediate 2: 1,2-Diamino-4-nitrobenzene Step2->Inter2 Step3 Cyclization (Aldehyde + Oxidant) Inter2->Step3 + Aldehyde (S2 Binder) Final Benzimidazole Core (FXIa Inhibitor Scaffold) Step3->Final

Figure 2: Synthetic route transforming the dinitrobenzene precursor into the bioactive benzimidazole scaffold via regioselective reduction.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

Analytical MethodExpected Result (Intermediate 2)Troubleshooting Note
1H NMR (DMSO-d6) Disappearance of one aromatic nitro signal. Appearance of broad singlet (NH2) at ~5.0-6.0 ppm.If NH2 signal is missing, reduction failed. If two NH2 signals appear, over-reduction occurred.
LC-MS (ESI+) [M+H]+ corresponding to M(dinitro) - 30 Da (loss of O2, gain of H2).Watch for [M+16] peaks indicating hydroxylamine intermediates (incomplete reduction).
TLC Significant polarity shift. Diamines are much more polar than dinitro precursors.Use 5% MeOH/DCM for diamines; Hexane/EtOAc for dinitro compounds.
References
  • Wong, P. C., et al. (2011). "BMS-654457: A Novel, Reversible, and Selective Small Molecule Inhibitor of Factor XIa."[5] Journal of Thrombosis and Haemostasis.

  • Pinto, D. J., et al. (2017). "Discovery of a Macrocyclic Factor XIa Inhibitor (BMS-986177/Milvexian) for the Prevention and Treatment of Thrombosis."[6] Journal of Medicinal Chemistry.

  • Quan, M. L., et al. (2018). "Factor XIa Inhibitors as New Anticoagulants."[1][2][5] Annual Reports in Medicinal Chemistry.

  • Alauze, V., et al. (2023). "Scale-Up Synthesis of Milvexian Intermediates." Organic Process Research & Development.

  • Bechamp, A. (Classic Reaction Reference). "Reduction of Nitroarenes." Standard Medicinal Chemistry Protocols.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Halodinitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction, with a specific focus on the displacement of halogens from dinitro-substituted benzene rings. While the topic mentions bromodinitrobenzenes and the displacement of fluorine, this document will clarify the principles governing the reactivity of various halogens as leaving groups, including the unexpectedly high reactivity of fluorine. We will delve into the mechanistic underpinnings of the SNAr reaction, explaining the critical role of electron-withdrawing groups and the formation of the Meisenheimer complex. Detailed, field-proven protocols for conducting SNAr reactions are provided, along with guidance on reaction setup, monitoring, workup, and purification. This application note is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to successfully employ SNAr reactions in their synthetic endeavors.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile class of reactions in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are favored on electron-deficient aromatic rings.[2][3] The presence of strong electron-withdrawing groups, such as nitro groups (NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[4][5] This makes halodinitrobenzenes, such as 1-bromo-2,4-dinitrobenzene, highly valuable substrates in organic synthesis, serving as precursors for a wide array of functionalized aromatic compounds used in pharmaceuticals, agrochemicals, and materials science.[6][7][8]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[9][10][11] This pathway is distinct from the Sₙ1 and Sₙ2 mechanisms observed in aliphatic systems.[1]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[12] This initial attack is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[9][11] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][4][13]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, play a critical role in stabilizing the negative charge of the intermediate through resonance and inductive effects.[4][5][12] This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[11]

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow End Substituted Product + Leaving Group Intermediate->End Fast Halogen_Reactivity Title Reactivity of Aryl Halides in SNAr F Ar-F (Most Reactive) Cl Ar-Cl F->Cl Decreasing Reactivity (due to decreasing electronegativity) Br Ar-Br Cl->Br I Ar-I (Least Reactive) Br->I

Caption: Halogen reactivity trend in SNAr reactions.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on halodinitrobenzenes. It is crucial to adapt these procedures based on the specific nucleophile, solvent, and scale of the reaction.

General Protocol for Nucleophilic Displacement of Bromine from 1-Bromo-2,4-dinitrobenzene with an Amine Nucleophile

This protocol details the reaction of 1-bromo-2,4-dinitrobenzene with a generic primary or secondary amine.

Materials:

  • 1-Bromo-2,4-dinitrobenzene

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2,4-dinitrobenzene (1.0 eq) in the chosen solvent.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 - 2.0 eq) to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Reaction Conditions and Yields

NucleophileSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux2>90
MorpholineDMF804>90
AnilineEthanolReflux12~80
Protocol for Nucleophilic Displacement with an Alkoxide Nucleophile

This protocol describes the synthesis of a 2,4-dinitrophenyl ether.

Materials:

  • 1-Bromo-2,4-dinitrobenzene

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Preparation of the Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the strong base (1.1 eq) to the anhydrous alcohol to generate the corresponding sodium alkoxide.

  • Reaction Setup: In the main reaction flask, dissolve 1-bromo-2,4-dinitrobenzene (1.0 eq) in the anhydrous solvent.

  • Addition of Nucleophile: Slowly add the freshly prepared alkoxide solution to the solution of 1-bromo-2,4-dinitrobenzene at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Safety Considerations

  • Dinitro-aromatic compounds are potentially explosive and should be handled with care. [7]Avoid grinding or subjecting them to shock.

  • Many of the reagents used in these reactions are toxic and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving strong bases like sodium hydride should be performed under an inert atmosphere to prevent reaction with moisture and air.

Characterization of Products

The successful synthesis of the desired product can be confirmed using a variety of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the structure of the final product. For example, in the ¹H NMR spectrum, the disappearance of the signal corresponding to the proton adjacent to the bromine atom and the appearance of new signals corresponding to the incorporated nucleophile would be expected.

Conclusion

The nucleophilic aromatic substitution reaction on halodinitrobenzenes is a robust and highly useful transformation in organic synthesis. A thorough understanding of the underlying mechanism, particularly the role of electron-withdrawing groups and the unique reactivity of different halogens, is essential for successful experimental design. The protocols provided in this application note serve as a practical guide for researchers to effectively utilize this important reaction in the synthesis of a diverse range of valuable molecules.

References

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). [Video]. YouTube. Retrieved from [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. - Filo. (2025, November 15). Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. (n.d.). Retrieved from [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. (2025, May 22). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. (n.d.). Retrieved from [Link]

  • SNAr reaction scope & limitations. (2020, February 2). [Video]. YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Nptel. (n.d.). Retrieved from [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia - University of Huddersfield Research Portal. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (NAS) - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • CN1762976A - A kind of synthetic method of 4,4'-dinitrodiphenyl ether - Google Patents. (n.d.).
  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. (2026, January 1). Retrieved from [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]

  • CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents. (n.d.).
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - Semantic Scholar. (2013, July 4). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2018, August 7). [Video]. YouTube. Retrieved from [Link]

  • Benzene, 1-bromo-3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • m-BROMONITROBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]

  • 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. (n.d.). Retrieved from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Regioselectivity and the nature of the reaction mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines - PubMed. (2003, June 27). Retrieved from [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry - Canadian Center of Science and Education. (n.d.). Retrieved from [Link]

  • Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 1-bromo-2,4-dinitrobenzene | Semantic Scholar. (n.d.). Retrieved from [Link]

  • CN101412676B - Preparation of 2,4-binitro bromobenzene - Google Patents. (n.d.).
  • 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem. (n.d.). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). Retrieved from [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. (2025, February 13). Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of Electron-Poor Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] While the coupling of electron-rich or neutral aryl halides is often straightforward, the engagement of electron-poor aryl bromides presents a unique set of challenges that necessitate carefully optimized conditions.

Electron-withdrawing groups on the aryl bromide enhance its reactivity towards oxidative addition, the initial step in the catalytic cycle.[7][8] However, this increased electrophilicity can also lead to a higher propensity for side reactions, such as dehalogenation.[9][10] Furthermore, the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, can be influenced by the electronic nature of the substrates. This guide provides a detailed exploration of the critical parameters and offers field-proven protocols for the successful Suzuki-Miyaura coupling of electron-poor aryl bromides.

Mechanistic Considerations: The "Why" Behind the Conditions

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

The Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle cluster_OA Oxidative Addition cluster_TM Transmetalation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Ar-Br Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'B(OR)2 Base Product Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the electron-poor aryl bromide. The electron-withdrawing groups on the aryl ring facilitate this step by making the carbon atom more electrophilic.[7][8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is often the rate-determining step and requires activation of the boronic acid by a base to form a more nucleophilic borate species.[11][12][13][14] For electron-poor systems, the rate of transmetalation can be slower.[15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[11] Bulky ligands on the palladium catalyst can promote this step.[8]

Optimizing Reaction Parameters

The success of a Suzuki-Miyaura coupling with electron-poor aryl bromides hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Catalyst and Ligand Selection

The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-poor aryl bromides, bulky and electron-rich phosphine ligands are often the most effective.[7][16][17] These ligands facilitate oxidative addition and promote the reductive elimination step.[16][18]

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings, offering strong σ-donation and excellent thermal stability.[15][19]

Ligand TypeExamplesKey Advantages for Electron-Poor Aryl Bromides
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhos, tBu₃P, PCy₃Enhance rates of oxidative addition and reductive elimination.[17][20] Effective for hindered substrates.[20]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, high thermal stability.[19]
Buchwald-type Ligands SPhos, XPhosHighly universal for Suzuki-Miyaura reactions, including with heteroaryl halides.[20]
The Crucial Role of the Base

The base plays multiple roles in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate complex, which facilitates transmetalation.[11][12][13][14] The choice of base can significantly impact reaction efficiency and selectivity.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[11] K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to promote the reaction without causing significant side reactions.[9]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be employed, particularly when milder conditions are required.[21]

The strength and solubility of the base are critical factors. A base that is too strong can promote undesired side reactions like dehalogenation.[10]

Solvent Effects

The solvent influences the solubility of the reactants and the stability of the catalytic species.[21][22] While a wide range of solvents can be used for Suzuki-Miyaura couplings, polar aprotic solvents are often preferred for reactions involving electron-poor substrates.[21][23]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used and offer good solubility for many organic compounds.[15]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) can be effective, sometimes in combination with water.[23][24] The addition of water can often accelerate the reaction.[23]

  • Alcoholic Solvents: Isopropanol (IPA) has been shown to be a robust solvent for Suzuki-Miyaura reactions.[21]

It is important to note that solvent effects can be complex and sometimes counterintuitive.[22] Therefore, screening a few different solvent systems is often beneficial.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of electron-poor aryl bromides. Optimization may be required for specific substrates.

General Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for a wide range of electron-poor aryl bromides.

Materials:

  • Electron-poor aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the electron-poor aryl bromide, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.[9]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for N-Heterocyclic Bromides

Electron-deficient N-heterocyclic bromides can be particularly challenging substrates. This protocol is optimized for such cases.

Materials:

  • Electron-poor N-heterocyclic bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PCy₃·HBF₄ (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, combine the N-heterocyclic bromide, arylboronic acid pinacol ester, and K₂CO₃.

  • Add Pd(OAc)₂ and PCy₃·HBF₄ to the tube.

  • Add toluene and water.

  • Seal the tube and place it under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or activate the catalyst in situ.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).- Increase the reaction temperature in increments.
Dehalogenation - Base is too strong- High reaction temperature- Presence of protic impurities- Use a weaker base (e.g., K₂CO₃ or KF).[10]- Lower the reaction temperature.[10]- Ensure all reagents and solvents are anhydrous.
Homocoupling of Boronic Acid - Presence of Pd(II) species at the start- Inefficient transmetalation- Ensure complete reduction of the Pd(II) precatalyst.- Use a more active catalyst system or a different base to promote transmetalation.

Conclusion

The Suzuki-Miyaura coupling of electron-poor aryl bromides is a powerful transformation that requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent. By carefully selecting these parameters based on the specific substrates involved, researchers can overcome the inherent challenges and achieve high yields of the desired biaryl products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of complex molecular architectures.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - RSC Publishing. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Publications - ACS.org. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1-fluoro-3,5-dinitrobenzene Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 2-Bromo-1-fluoro-3,5-dinitrobenzene (BFDNB) . It prioritizes mechanistic understanding to ensure safe and effective handling.

Compound ID: 2-Bromo-1-fluoro-3,5-dinitrobenzene Primary Hazard: Rapid Hydrolysis / HBr Generation Storage Class: Moisture-Sensitive / Refrigerate

Part 1: The "Why" – Root Cause Analysis

Q: Why is this specific isomer so prone to degradation?

A: The instability of 2-Bromo-1-fluoro-3,5-dinitrobenzene is driven by its specific substitution pattern, which creates a "perfect storm" for Nucleophilic Aromatic Substitution (


).

Unlike generic aryl halides, this molecule contains two nitro groups positioned ortho and para to the bromine atom.

  • The Activation: The nitro groups (

    
    ) are strong electron-withdrawing groups.[1] Their positions at C-3 and C-5 (relative to Fluorine at C-1) mean they are actually ortho (C-3)  and para (C-5)  relative to the Bromine  atom at C-2.
    
  • The Leaving Group: While Fluorine is typically the faster leaving group in

    
     due to the inductive effect, in this specific isomer, the Fluorine atom is meta to the nitro groups. Therefore, the Bromine atom is the activated site .
    
  • The Mechanism: Atmospheric moisture (

    
    ) acts as a nucleophile, attacking the carbon bonded to Bromine. The electron density is temporarily stored in the nitro groups (Meisenheimer Complex) before the Bromine is expelled as a bromide ion.
    

The Consequence: The reaction releases Hydrobromic Acid (HBr) and forms 2-Fluoro-4,6-dinitrophenol . The HBr byproduct is autocatalytic—it can corrode packaging and catalyze further decomposition.

Hydrolysis Pathway Diagram

HydrolysisPathway Reactant 2-Bromo-1-fluoro- 3,5-dinitrobenzene Transition Meisenheimer Complex Reactant->Transition Nucleophilic Attack (C-Br) Water H₂O (Moisture) Water->Transition Product 2-Fluoro-4,6- dinitrophenol (Yellow Solid) Transition->Product Elimination Byproduct HBr (Corrosive Gas) Transition->Byproduct

Figure 1: The mechanism of hydrolysis. Note that Bromine is the leaving group due to ortho/para activation by nitro groups.

Part 2: The "How" – Storage Protocols

Q: What are the non-negotiable rules for storage?

A: You must treat this compound as a super-electrophile . Standard "cool and dry" advice is insufficient.

The Stability Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering T significantly reduces the rate of hydrolysis. 4°C is often insufficient for long-term stability of activated halides.
Atmosphere Argon or Nitrogen Oxygen is not the primary enemy; humidity is. Inert gas backfilling displaces moist air. Argon is heavier than air and provides a better "blanket" in opened vials.
Container Glass + Teflon/PTFE Cap HBr (byproduct) eats metals and some plastics. Teflon liners are resistant to both the organic substrate and acidic byproducts.
Desiccant P₂O₅ or Activated Sieves Silica gel is often too weak. Use a dedicated desiccator cabinet for the secondary container.
Decision Tree for Incoming Shipments

StorageProtocol Receipt Shipment Received CheckSeal Inspect Seal Integrity Receipt->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse LongTerm Long Term Storage ImmediateUse->LongTerm No ShortTerm Active Experiment ImmediateUse->ShortTerm Yes Action1 1. Flush Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C LongTerm->Action1 Action2 1. Warm to RT in Desiccator (Prevent Condensation) 2. Weigh quickly ShortTerm->Action2

Figure 2: Workflow for handling incoming shipments to minimize moisture exposure.

Part 3: Troubleshooting (FAQs)

Q: The compound has turned from off-white to bright yellow/orange. Is it ruined?

A: Likely, yes.

  • Diagnosis: Pure 2-Bromo-1-fluoro-3,5-dinitrobenzene is typically off-white or pale yellow.[2] The hydrolysis product, 2-fluoro-4,6-dinitrophenol , is a phenol. Nitrophenols are well-known pH indicators that turn deep yellow/orange, especially if any trace base is present or if they ionize.

  • Verification: Check the Melting Point (MP).[3]

    • The phenol derivative will have a significantly different MP than the starting material.

    • Pro Tip: A simple TLC (Thin Layer Chromatography) in 20% EtOAc/Hexanes will show the phenol as a much more polar spot (lower

      
      ) that streaks, compared to the non-polar starting material.
      
Q: I see "fuming" when I open the bottle.

A: STOP immediately.

  • Cause: This is HBr gas escaping. The compound has hydrolyzed significantly inside the bottle.

  • Safety Action: Close the bottle. Move it to a fume hood. Do not inhale. The pressure buildup can burst the septum or cap.

Q: Can I repurify it if it has partially degraded?

A: Yes, but avoid water. Do NOT use aqueous washes (e.g., bicarb wash) to remove the phenol. The base will instantly hydrolyze the remaining good material.

  • Recommended Protocol: Recrystallization from a non-polar, anhydrous solvent.

    • Dissolve the solid in a minimum amount of hot, dry Carbon Tetrachloride (

      
      )  or Toluene . (Ensure solvents are dried over molecular sieves).
      
    • Filter hot to remove insoluble impurities.

    • Cool slowly. The dinitrophenol impurity is often more soluble in the organic solvent than the starting material, or it will remain in the mother liquor.

    • Wash crystals with cold, anhydrous pentane.

Part 4: Experimental Best Practices

Handling "The Thaw"

The most common point of failure is opening a cold bottle in a humid lab.

  • Remove bottle from freezer.

  • Place inside a desiccator.

  • Wait 45-60 minutes until the bottle reaches Room Temperature.

    • Why? If you open a cold bottle, atmospheric moisture will condense inside the bottle, directly onto your compound. This initiates hydrolysis that continues even after you put it back in the freezer.

Reaction Setup

When using this reagent in synthesis (e.g., peptide labeling or cross-linking):

  • Solvent: Use Anhydrous DMF or DMSO . Water content must be <50 ppm.

  • Base: If your reaction requires a base (e.g., DIPEA/TEA), add it last and dropwise. High local concentrations of base can trigger hydrolysis if the solvent isn't perfectly dry.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on mechanisms and the activ
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

    • Establishes the reactivity profile of dinitro-halo-benzenes (Sanger's Reagent analogs).
  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152. Link

    • Detailed kinetics of the Meisenheimer complex form

Sources

Technical Support Center: Advanced Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers encountering yield issues with the bromination of 2-fluoro-4,6-dinitrophenol .

This substrate presents a classic "perfect storm" of synthetic challenges: it is an electron-deficient ring with its most reactive sites (ortho/para to the hydroxyl) already occupied.[1][2] The guide addresses the likely failure modes of direct bromination and proposes a validated route restructuring.

Ticket Subject: Yield Optimization for Bromination of 2-Fluoro-4,6-Dinitrophenol Ticket ID: #SYN-8492-F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2]

Executive Diagnostic: Why Your Reaction is Failing

If you are attempting to directly brominate 2-fluoro-4,6-dinitrophenol using standard electrophilic aromatic substitution (EAS) conditions (


 or 

), your yield is likely

or zero.[1][2]
The "Blocked Substrate" Problem

The low yield is not a procedural error; it is a thermodynamic and kinetic barrier inherent to the substrate structure:

  • Electronic Deactivation: The ring contains two nitro groups (strongly deactivating) and one fluorine atom (deactivating).[1][2] The electron density of the ring is insufficient to attack standard electrophiles.

  • Regiochemical Dead-End: The hydroxyl group (-OH) is the only activating group.[1][2] It directs incoming electrophiles to the ortho and para positions.[1]

    • Ortho (C2): Occupied by Fluorine.[1][2]

    • Ortho (C6): Occupied by Nitro.[1][2]

    • Para (C4): Occupied by Nitro.[1][2]

  • Steric Crowding: The only open positions are meta to the hydroxyl (C3 and C5).[1] EAS does not occur meta to an activator (-OH) unless forced by extreme conditions, and even then, C3 is wedged between a Fluorine and a Nitro group, creating massive steric strain.[1]

Troubleshooting Guide & FAQs

Q1: I cannot change the starting material. How do I force the bromination on the dinitro substrate?

Answer: If you are restricted to this substrate, standard Lewis acids will fail.[1] You must generate a "super-electrophile" capable of attacking a deactivated meta-position.[1][2]

Recommended Protocol (The "Forced" Route): Use a PIDA–AlBr₃ system or NBS in Triflic Acid .[1][2]

  • Mechanism: PIDA (Phenyliodine(III) diacetate) combined with

    
     generates a highly reactive electrophilic bromine species in situ, capable of brominating electron-poor naphthols and phenols.[1][2]
    
  • Alternative: Use N-Bromosuccinimide (NBS) in concentrated

    
     or 
    
    
    
    (Triflic acid).[1][2] The strong acid protonates the NBS, generating a highly reactive bromonium species (
    
    
    ).[1]
  • Warning: Yields will likely remain low (20-40%) due to competitive oxidation and ring degradation.[1][2]

Q2: What is the "High-Yield" alternative route?

Answer: The industry-standard solution is Route Inversion .[2] You must introduce the bromine before the deactivating nitro groups.

  • Old Route: Fluorophenol

    
     Nitration 
    
    
    
    Bromination (Blocked/Deactivated).[1][2]
  • New Route: Fluorophenol

    
     Bromination 
    
    
    
    Nitration.[1][2]
Q3: Will the nitro groups displace the bromine during the subsequent nitration?

Answer: This is a valid concern (ipso-substitution). However, if you position the bromine at C4 (para) relative to the OH, it is generally stable.[1] If you require the bromine at C3 or C5, you must use the Sandmeyer Reaction (Amine


 Diazonium 

Bromide) on the dinitroaniline analog, followed by hydrolysis to the phenol.[1]

Optimized Experimental Protocols

Protocol A: Route Inversion (Recommended for High Yield)

Target: Synthesis of brominated fluoro-nitrophenol derivatives.[2]

Step 1: Bromination of 2-Fluorophenol

  • Reagents: 2-Fluorophenol (1.0 eq),

    
     (1.05 eq), DCM (
    
    
    
    ).
  • Procedure: Cool solution to 0°C. Add bromine dropwise. The -OH and -F groups cooperatively direct to the para position (C4).[2]

  • Result: 4-Bromo-2-fluorophenol . (Yield: >90%).

Step 2: Nitration of 4-Bromo-2-fluorophenol

  • Reagents:

    
     (1.1 eq), Acetic Acid/Sulfuric Acid.[1][2]
    
  • Procedure: Controlled nitration at 0-10°C. The directing groups (-OH and -F) will direct the nitro group to the remaining open ortho position (C6).[1][2]

  • Result: 4-Bromo-2-fluoro-6-nitrophenol .

  • Note: If the goal is the dinitrophenol with a bromine, further nitration requires harsh conditions (

    
    /Fuming 
    
    
    
    ), but the bromine at C4 might be displaced.[1]
Protocol B: Hyper-Electrophilic Bromination (Forced Conditions)

Target: Direct bromination of 2-fluoro-4,6-dinitrophenol (likely at C3/C5).[2]

  • Safety: Perform behind a blast shield. Dinitrophenols are potential explosives.[1][2]

  • Solvent: Acetonitrile (MeCN).[1][2]

  • Reagents: Substrate (1.0 eq),

    
     (2.4 eq), PIDA (1.2 eq).
    
  • Conditions: Stir at 0°C

    
     RT for 12 hours.
    
  • Workup: Quench with sodium thiosulfate (aq) to remove oxidants.[1][2] Extract with EtOAc.[1][2][3][4]

  • Expected Yield: 30-50% (vs. <5% with

    
    ).
    

Comparative Data Analysis

The following table summarizes the yield expectations for different methodologies based on electronic activation principles.

MethodReagentsMechanismEst.[1][2][3][5][6][7] YieldKey Limitation
Standard EAS

Electrophilic Subst.< 5% Substrate is electronically dead; positions blocked.[2]
Radical

Radical Bromination10-15% Poor selectivity; likely benzylic-type side reactions.[2]
Super-Acid

Protonated NBS (

)
25-40% High tar formation; difficult workup.[1][2]
PIDA System

Oxidative Bromination40-60% Expensive reagents; requires careful handling.[2]
Route Inversion

Standard EAS (Optimized Order)85-95% Requires starting from 2-fluorophenol precursor.[1][2]

Pathway Visualization

The diagram below illustrates the kinetic difference between the "Blocked" route (Direct Bromination) and the "Optimized" route (Route Inversion).

G cluster_legend Pathway Legend Start 2-Fluorophenol Dinitro 2-Fluoro-4,6- dinitrophenol Start->Dinitro Nitration (HNO3) BromoPhenol 4-Bromo-2- fluorophenol Start->BromoPhenol Bromination (Br2) (High Yield) DirectBrom Direct Bromination (Blocked Sites) Dinitro->DirectBrom Br2/FeBr3 FailProduct Low Yield / Tar DirectBrom->FailProduct < 5% Yield NitroBromo 4-Bromo-2-fluoro- 6-nitrophenol BromoPhenol->NitroBromo Nitration (HNO3) key1 Red Path = Kinetic Dead End key2 Green Path = Validated Route

Caption: Comparison of synthetic pathways. The red path indicates the blocked direct bromination attempt. The green path shows the high-yield "Route Inversion" strategy.

References

  • Thompson, A. L. S., et al. (2005).[1][7] "The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions." Synthesis, 2005(4), 547-550.[1][2][7]

  • Kalluri, V. S., et al. (2018).[1][8] "Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system."[1][8][9] RSC Advances, 8, 17851-17858.

  • BenchChem Technical Support. (2025). "Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol." BenchChem Protocols.

  • Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[1][2][3][6][10][11] Synth. 1934, 14, 20. (Demonstrates bromination prior to final nitration). [1][2]

  • Thermo Scientific Chemicals. "4-Fluoro-2,6-dinitrophenol Product Specifications." (Substrate properties verification).

Sources

Technical Support Center: Thermal Stability of Dinitrobenzene (DNB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Handling, Characterization, and Scale-up of Thermally Unstable Nitroaromatics Audience: Process Chemists, Safety Engineers, and R&D Scientists

Introduction: The "Silent" Hazard

Welcome to the Dinitrobenzene (DNB) Technical Support Hub. DNB derivatives are deceptive; they often appear stable with high melting points, yet they possess immense decomposition energies (


 J/g).

Unlike peroxides, which signal instability with low onset temperatures, DNBs often require higher temperatures to trigger decomposition (


C). However, once triggered, the reaction is autocatalytic  and detonative . This guide addresses the specific challenges of preventing "runaway" scenarios during the synthesis and handling of 1,2-, 1,3-, and 1,4-dinitrobenzene derivatives.

Module 1: Thermal Characterization (Diagnostics)

Q: My DSC shows a sharp exotherm at 300°C. Is my process safe at 150°C?

A: Not necessarily. You are likely relying on "Onset Temperature" (


) from a dynamic screening test, which is heating rate-dependent.

The Causality: Standard Differential Scanning Calorimetry (DSC) runs at 5–10 K/min. This fast heating "pushes" the apparent onset to a higher temperature because the sample doesn't have time to decompose at lower temperatures. In a large-scale reactor (adiabatic conditions), the material "cooks" for hours. The Time to Maximum Rate (TMR) becomes the critical safety parameter, not just the onset temperature.

Protocol: The "100K Rule" & Adiabatic Verification

  • Screening: Run DSC in gold-plated high-pressure crucibles (to prevent reaction with aluminum and containment of gases).

  • Heuristic: As a rough rule of thumb, maintain process temperature (

    
    ) at least 100 K below the DSC 
    
    
    
    .
  • Validation: If you must operate within 100 K of the onset, or if

    
     J/g, you must  perform Accelerating Rate Calorimetry (ARC) to determine the 
    
    
    
    (Time to Maximum Rate under adiabatic conditions).

Data: Thermal Stability of Common Isomers

CompoundStructureDSC

(10 K/min)

(J/g)
Critical Hazard Note
1,2-DNB (Ortho)

~260–270°C-3,200Least stable due to steric strain/proximity.
1,3-DNB (Meta)

~290–310°C-3,100"Borderline Sensitive" – often used as a reference for explosive propagation.
1,4-DNB (Para)

~300–320°C-3,150Comparable to meta; high symmetry often leads to higher crystallinity/melting points.
Picric Acid

~300°C (Explodes)-4,500Friction sensitive; forms unstable picrates with metals.

Module 2: Decomposition Mechanisms

Q: Why do DNBs decompose so violently compared to other aromatics?

A: The decomposition is not a simple combustion; it is a self-oxidizing cascade.

The Mechanism: The presence of two nitro groups strongly withdraws electrons. Upon heating, two primary pathways compete:

  • C-NO2 Homolysis: The bond breaks, releasing

    
     radicals. These radicals attack the ring or other molecules, stripping hydrogen and generating heat.
    
  • Nitro-Nitrite Rearrangement: The nitro group (

    
    ) isomerizes to a nitrite (
    
    
    
    ). The O-N bond in the nitrite is significantly weaker (
    
    
    kcal/mol) than the C-N bond, leading to rapid cleavage and massive energy release.

Visualizing the Hazard Pathway

DNB_Decomposition Start Dinitrobenzene Derivative (Thermal Stress) Path1 Pathway A: Nitro-Nitrite Rearrangement (Lower Activation Energy) Start->Path1 Isomerization Path2 Pathway B: C-NO2 Homolysis (High Temp / Shock) Start->Path2 Bond Scission Radical Formation of Phenoxy & NO Radicals Path1->Radical Path2->Radical Oxidation Ring Oxidation & Gas Generation (CO2, NOx, N2) Radical->Oxidation Exothermic Cascade Runaway THERMAL RUNAWAY (Autocatalytic Explosion) Oxidation->Runaway Heat > Cooling Capacity

Caption: Dual-pathway decomposition mechanism of nitroaromatics leading to thermal runaway.

Module 3: Operational Safety & Scale-up

Q: How do I safely scale up a nitration reaction to produce a DNB derivative?

A: You must manage the "Accumulation" factor.

The Problem: Nitration reactions are exothermic. If you add reagents faster than the reaction consumes them (dosing controlled) and faster than you can remove heat, unreacted material accumulates. If the cooling fails, the accumulated energy releases at once.

Troubleshooting Protocol: The "Stoessel Criticality" Check

  • Calculate

    
     (Maximum Temperature of Synthesis Reaction): 
    
    
    
    
    Where
    
    
    is the adiabatic temperature rise if all accumulated reagents react instantly.
  • Compare to

    
    : 
    
    
    
    
    is the temperature at which the Time to Maximum Rate is 24 hours (from ARC data).
  • Decision Matrix:

    • Safe:

      
      . The reaction cannot trigger decomposition even if cooling fails.
      
    • Critical:

      
      . You rely entirely on active cooling. Secondary containment and dump tanks are required. 
      
Q: What specific handling precautions are needed for the solid product?

A: DNBs are toxic and can be shock-sensitive if impure.

Handling Checklist:

  • Avoid Metal Contact: Especially if phenols (hydroxy-DNBs) are present. They form heavy metal picrates (e.g., Lead/Iron picrates) which are primary explosives. Use glass-lined or Hastelloy reactors.

  • Dust Control: DNB dust is explosive. Ground all equipment. Use wet-scrubbing for dust collection, not dry filters.

  • SADT Storage: Determine the Self-Accelerating Decomposition Temperature (SADT) for your specific drum size.

    • Rule: Store at least 20°C below SADT.

Module 4: Emergency Response Logic

Q: The reactor temperature is rising despite full cooling. What do I do?

A: Initiate the Emergency Quench immediately. Do not wait for the "High-High" alarm.

The Logic: Once the temperature crosses the "Point of No Return" (where heat generation > max cooling capacity), the reaction rate doubles every 10°C.

Emergency Workflow Diagram

Emergency_Response Trigger Temp Deviation (> 5°C above Setpoint) Check Cooling Valve 100% Open? Trigger->Check Decision Rate of Rise > 2°C/min? Check->Decision Action1 Stop Dosing (Feed Cut) Decision->Action1 No (Slow Rise) Action2 Emergency Quench (Dump to Water/Ice) Decision->Action2 Yes (Runaway) Action3 Evacuate Action2->Action3

Caption: Logic flow for mitigating a thermal excursion during DNB synthesis.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative source on MTSR and criticality classes).
  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Source for decomposition energies of nitro compounds).[1]

  • Org. Process Res. Dev. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". Organic Process Research & Development. Link (Provides the Yoshida correlation and DNB comparison data).[2]

  • United Nations. (2019). Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. (Standard for SADT and 1,3-DNB classification). Link

  • Bretherick's Handbook of Reactive Chemical Hazards. (Specific entries on 1,2-, 1,3-, and 1,4-Dinitrobenzene).

Sources

Technical Support: PBr3 Removal from Dinitrobenzene Synthesis Streams

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PBr3-DNB-Workup-001 Status: Active Priority: Critical (Safety/Yield Impact) Assigned Specialist: Senior Application Scientist

Executive Summary & Hazard Assessment

The Issue: You are attempting to remove unreacted Phosphorus Tribromide (PBr₃) from a reaction mixture containing dinitrobenzene derivatives (e.g., converting dinitrobenzyl alcohol to dinitrobenzyl bromide). The Conflict: PBr₃ reacts violently with water, generating heat and HBr gas. Dinitrobenzenes are energetic compounds that are thermally unstable and shock-sensitive. The Risk: A standard "water addition" quench can generate a localized exotherm sufficient to trigger the decomposition or detonation of the dinitrobenzene matrix.

Core Directive: Do NOT add water directly to the reaction flask. You must utilize an Inverse Quench protocol to manage thermal loads and prevent runaway reactions.

The Chemistry of the Quench

Understanding the species present is critical for separation logic.

ComponentRolePhysical StateSolubility (Organic)Solubility (Aqueous)Reactive Hazard
PBr₃ ReagentLiquid (Fuming)HighReacts ViolentlyHydrolysis

HBr + H₃PO₃
Dinitro-Product ProductSolid/OilHighNegligibleThermally Labile
H₃PO₃ ByproductSolid (in situ)LowHighReducing Agent
HBr ByproductGas/AcidSolubleHighCorrosive Fumes
Reaction Mechanism (Hydrolysis)


Standard Operating Procedure (SOP): The Inverse Quench

Follow this protocol to safely neutralize PBr₃ while preserving the dinitrobenzene product.

Phase 1: Preparation
  • Cool the Reaction: Lower the temperature of your reaction mixture (containing Product + Excess PBr₃) to 0°C .

  • Dilute: If the reaction was run neat or is very concentrated, dilute with dry Dichloromethane (DCM) or Chloroform. This acts as a heat sink.

  • Prepare Quench Buffer: In a separate large beaker (3x reaction volume), prepare a slurry of Crushed Ice and Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why Bicarbonate? It neutralizes the HBr immediately, preventing acid-catalyzed degradation of the product.

    • Why Ice? It absorbs the heat of hydrolysis.

Phase 2: The Inverse Addition
  • Transfer: Using a dropping funnel or cannula, slowly add the cold reaction mixture into the Ice/Bicarbonate slurry .

    • Rate: Dropwise.[1][2] Monitor internal temperature of the quench beaker; keep

      
      .
      
  • Agitation: Stir vigorously. You will see effervescence (CO₂) as HBr is neutralized.

  • Verification: Ensure no orange fumes (Br₂/HBr) are escaping. If "smoking" occurs, slow down.

Phase 3: Separation & Wash[4]
  • Phase Cut: Transfer to a separatory funnel. The dinitro-product stays in the lower organic layer (if using DCM). The hydrolyzed PBr₃ (now H₃PO₃) stays in the upper aqueous layer.

  • The "Phosphorus Wash": Wash the organic layer with 1M Hydrochloric Acid (HCl) or water to remove residual phosphorous acid.

  • Final Wash: Wash with Brine to break any micro-emulsions.

  • Dry: Dry over MgSO₄ (Magnesium Sulfate).

Visual Workflow: Decision Logic

Use this flow to determine the correct workup path based on your specific mixture.

QuenchLogic cluster_legend Safety Protocol Start Reaction Complete (Excess PBr3 Present) CheckTemp Is Reaction Mixture Cooled to 0°C? Start->CheckTemp Dilution Dilute with DCM (Heat Sink) CheckTemp->Dilution Yes QuenchType Select Quench Method Dilution->QuenchType Inverse INVERSE QUENCH (Add Rxn to Ice/NaHCO3) QuenchType->Inverse Recommended Direct DIRECT QUENCH (Add Water to Rxn) QuenchType->Direct High Risk SafePath Controlled Hydrolysis HBr Neutralized Inverse->SafePath Danger CRITICAL FAILURE Thermal Runaway / Explosion Risk Direct->Danger Separation Phase Separation Org: Product | Aq: H3PO3 SafePath->Separation

Figure 1: Decision Logic for PBr₃ Quenching. Note the critical risk of direct water addition.

Troubleshooting (FAQ)

Q1: The separatory funnel has three layers or a "rag" layer. What is this?

Diagnosis: This is likely a Phosphite Ester Emulsion . Cause: Incomplete hydrolysis. PBr₃ can react with trace alcohols or the product to form mono-alkyl phosphites, which act as surfactants. Solution:

  • Filter: Pass the entire mixture through a Celite pad. This often breaks physical emulsions.

  • Acid Wash: Wash the organic layer with 1M HCl. Acid hydrolysis helps break down the phosphite esters into water-soluble phosphorous acid.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing organics out.

Q2: My flask is emitting orange/red smoke during the quench.

Diagnosis: Evolution of Bromine (Br₂) or concentrated HBr . Cause: The reaction temperature is too high, or the PBr₃ quality was poor (containing free Br₂). Solution:

  • Stop: Halt addition immediately.

  • Scrub: Ensure the quench vessel is vented to a fume hood or caustic scrubber.

  • Reductant: Add a small amount of Sodium Metabisulfite (Na₂S₂O₅) to the aqueous quench buffer. This reduces free Bromine (red) to Bromide (colorless).

Q3: My yield is low, and I see a "tar" in the flask.

Diagnosis: Thermal Decomposition of the dinitro-compound. Cause: The exotherm from PBr₃ hydrolysis raised the local temperature above the stability threshold of the nitro group. Solution:

  • Strictly adhere to the Inverse Quench .

  • Ensure the receiving flask (Ice/NaHCO₃) is at least 3x the volume of the reaction mixture to act as a sufficient thermal buffer.

Q4: Can I distill the PBr₃ off instead of quenching?

Diagnosis: High Risk Operation . Analysis: While PBr₃ boils at ~173°C, heating a mixture containing dinitrobenzenes (which can decompose violently >150°C-200°C) is extremely hazardous. Recommendation: Do not distill unless you have explicit DSC (Differential Scanning Calorimetry) data confirming the thermal stability of your specific dinitro-intermediate in the presence of acidic phosphorus species.

Waste Management

  • Aqueous Waste: Contains high levels of Phosphorous Acid (H₃PO₃) and Bromide. This is a reducing mixture. Do not mix with strong oxidizers (e.g., Chromic acid, Permanganate) in the waste drum.

  • Solid Waste: Dinitrobenzene residues are toxic and potentially mutagenic. Segregate as Hazardous Organic Solid Waste.

References

  • PBr3 Safety & Reactivity

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24614, Phosphorus tribromide.[3] Retrieved from [Link]

  • Quenching Protocols (General)

    • University of Rochester. "Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Workup." Retrieved from [Link]

  • Dinitrobenzene Synthesis & Handling

    • Organic Syntheses, Coll. Vol. 2, p.225 (1943). "3,5-Dinitrobenzoyl Chloride" (Analogous acid halide preparation). Retrieved from [Link]

  • Phosphorus Residue Management

    • Burt, J. "Workup of reactions containing phosphorus halides." Chem. Workup Guide. Retrieved from [Link](Note: General reference for phosphorus byproduct solubility).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 2-Bromo-1-fluoro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of complex aromatic compounds is paramount. 2-Bromo-1-fluoro-3,5-dinitrobenzene stands as a key intermediate, where the interplay of its electron-withdrawing and halogen substituents dictates its reactivity and potential applications. This guide provides an in-depth analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, we can, with a high degree of confidence, predict and interpret its spectral characteristics based on established NMR principles and data from analogous structures.

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, offering a comparative analysis with related compounds to provide a comprehensive understanding.

The Structural and Electronic Landscape of 2-Bromo-1-fluoro-3,5-dinitrobenzene

The molecular architecture of 2-Bromo-1-fluoro-3,5-dinitrobenzene is key to understanding its NMR spectra. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the inductive effects of the fluorine and bromine atoms.[1] This pronounced deshielding will significantly influence the chemical shifts of the aromatic protons and the fluorine atom.

Experimental Protocol for NMR Data Acquisition

While we will be discussing predicted data, a robust experimental setup is crucial for acquiring high-quality NMR spectra. The following protocol is recommended for the analysis of 2-Bromo-1-fluoro-3,5-dinitrobenzene and similar compounds.

Sample Preparation:

  • Solvent Selection: A deuterated solvent that can readily dissolve the compound without interfering with the signals of interest is essential. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. For this analysis, we will assume the use of CDCl₃.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR. For ¹⁹F NMR, which is an inherently sensitive nucleus, a similar or slightly lower concentration can be used.[2][3]

  • Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), is added. For ¹⁹F NMR, an external or internal standard like trifluorotoluene (C₆H₅CF₃) can be used.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-32 scans.

The causality behind these choices lies in balancing signal-to-noise with experimental time. The chosen relaxation delays are generally sufficient for aromatic protons and fluorine nuclei, ensuring quantitative integration is reasonably accurate.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Bromo-1-fluoro-3,5-dinitrobenzene is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-4 and H-6.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4 ~8.8 - 9.2Doublet of doublets (dd)⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz
H-6 ~8.6 - 9.0Doublet of doublets (dd)⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz

Interpretation and Rationale:

  • Chemical Shifts: The strong electron-withdrawing nature of the two nitro groups and the halogens will cause the aromatic protons to be significantly deshielded, shifting their signals downfield to the region of 8.6-9.2 ppm.[1] H-4 is positioned between two nitro groups, which is expected to make it slightly more deshielded than H-6.

  • Multiplicity:

    • The two protons, H-4 and H-6, are in a meta relationship to each other, which will result in a small four-bond coupling (⁴JHH) of approximately 2-3 Hz.[1]

    • Each proton will also couple to the fluorine atom at the C-1 position. H-6 will exhibit a four-bond coupling (⁴JHF), while H-4 will have a five-bond coupling (⁵JHF). Generally, the magnitude of H-F coupling decreases with the number of bonds.

    • The combination of these couplings will result in each proton signal appearing as a doublet of doublets.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[2][4] For 2-Bromo-1-fluoro-3,5-dinitrobenzene, a single resonance is expected for the fluorine atom.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹⁹F ~ -100 to -120Doublet of doublets (dd)⁴JFH ≈ 4-6 Hz, ⁵JFH ≈ 1-2 Hz

Interpretation and Rationale:

  • Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic environment. The presence of the ortho-bromine and two meta-nitro groups will result in a downfield shift compared to fluorobenzene. The predicted range is based on typical values for fluorinated aromatic compounds with electron-withdrawing groups.

  • Multiplicity:

    • In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will be split by the two aromatic protons.

    • The coupling to H-6 (a four-bond coupling, ⁴JFH) is expected to be larger than the coupling to H-4 (a five-bond coupling, ⁵JFH).[2]

    • This will result in the fluorine signal appearing as a doublet of doublets. In a proton-decoupled ¹⁹F NMR spectrum, this signal would collapse into a singlet.

Visualizing NMR Couplings in 2-Bromo-1-fluoro-3,5-dinitrobenzene

Caption: Molecular structure and key predicted J-couplings for 2-Bromo-1-fluoro-3,5-dinitrobenzene.

Comparative Analysis with Simpler Analogues

To build confidence in our predicted spectra, it is instructive to compare the expected chemical shifts with those of simpler, related molecules.

  • Benzene: The protons in benzene resonate at approximately 7.34 ppm.

  • Nitrobenzene: The electron-withdrawing nitro group deshields all protons, with the ortho protons appearing around 8.2 ppm, the meta protons around 7.7 ppm, and the para proton around 7.5 ppm.

  • 1,3-Dinitrobenzene: With two nitro groups, the deshielding effect is even more pronounced. The proton at C-2 (between the two nitro groups) is shifted to around 9.0 ppm, while the protons at C-4 and C-6 are around 8.5 ppm, and the proton at C-5 is at approximately 7.8 ppm.

  • Fluorobenzene: The fluorine atom has a modest effect on the proton chemical shifts, with the ortho protons appearing around 7.0 ppm, and the meta and para protons around 7.3 ppm.

  • Bromobenzene: The bromine atom deshields the ortho protons to around 7.5 ppm.

Considering these trends, the predicted downfield shifts for the protons in 2-Bromo-1-fluoro-3,5-dinitrobenzene are well-justified by the cumulative electron-withdrawing effects of the two nitro groups, further influenced by the electronegativity of the fluorine and bromine atoms.

Conclusion

The ¹H and ¹⁹F NMR spectra of 2-Bromo-1-fluoro-3,5-dinitrobenzene are predicted to exhibit distinct features that are a direct consequence of its unique electronic and structural properties. The ¹H NMR spectrum is expected to show two highly deshielded doublets of doublets in the aromatic region, providing information about the proton environment and their coupling to each other and to the fluorine atom. The ¹⁹F NMR spectrum is anticipated to show a single doublet of doublets, confirming the presence of the fluorine and its coupling to the neighboring protons.

This guide provides a robust framework for the interpretation of the NMR spectra of this important synthetic intermediate. By understanding the principles that govern chemical shifts and coupling constants, researchers can confidently elucidate the structure of this and other complex aromatic molecules.

References

  • Pearson. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by b. 13 C NMR spectroscopy? [Link]

  • NIST. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • PubChem. 1,3-Dinitrobenzene. [Link]

  • ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-1-fluoro-3-nitrobenzene: A Deep Dive into its Chemical Properties and Synthesis Potential. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • National Institutes of Health. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

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Reactivity Under the Microscope: A Comparative Guide to 2-Bromo-1-fluoro-3,5-dinitrobenzene and Sanger's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the realm of bioconjugation and peptide analysis, the strategic selection of derivatizing agents is paramount to experimental success. The efficiency of labeling, particularly at the N-terminus of proteins, hinges on the reactivity of the chosen reagent. This guide provides a detailed, evidence-based comparison between two halogenated dinitrobenzene compounds: the classic Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and the less common 2-Bromo-1-fluoro-3,5-dinitrobenzene . Our analysis will dissect the mechanistic nuances that govern their reactivity, supported by established principles of organic chemistry, to empower researchers in making informed decisions for their specific applications.

The Foundation: Nucleophilic Aromatic Substitution (SNAr)

Both reagents operate via the Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway distinct from the more familiar SN1 and SN2 reactions of alkyl halides.[1][2] Understanding this mechanism is critical to appreciating the performance differences between the two molecules.

The SNAr reaction is a two-step process:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile (such as the deprotonated N-terminal amine of a peptide) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (a halogen in this case).[3] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Elimination: The aromaticity of the ring is restored as the leaving group is expelled, a comparatively fast step.

The stability of the Meisenheimer complex is the single most important factor controlling the reaction rate. This stability is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), at positions ortho or para to the leaving group.[1][2] These positions allow the negative charge of the intermediate to be delocalized via resonance onto the oxygen atoms of the nitro groups, effectively stabilizing it and lowering the activation energy of the rate-determining step.[3]

Head-to-Head Reactivity Analysis

A direct comparison of the structures reveals a critical difference in the placement of the activating nitro groups, which is the primary determinant of their reactivity.

FeatureSanger's Reagent (1-fluoro-2,4-dinitrobenzene)2-Bromo-1-fluoro-3,5-dinitrobenzene
Chemical Structure Sanger's Reagent Structure2-Bromo-1-fluoro-3,5-dinitrobenzene Structure
Leaving Groups Fluorine (-F)Fluorine (-F), Bromine (-Br)
EWG Position Relative to -F 1 ortho (-NO₂), 1 para (-NO₂)1 para (-NO₂), 1 meta (-NO₂)
Meisenheimer Stabilization Excellent: Both nitro groups participate in resonance stabilization of the negative charge.Moderate: Only the para nitro group can participate in resonance stabilization. The meta nitro group provides only inductive stabilization.
Predicted Reactivity High Significantly Lower than Sanger's Reagent

Causality Behind the Reactivity Gap:

Sanger's reagent represents the ideal configuration for SNAr reactivity. The fluorine atom, the target for nucleophilic attack, is flanked by an ortho nitro group and a para nitro group.[4][5] As the diagram below illustrates, this arrangement allows for maximal delocalization of the negative charge in the Meisenheimer complex across the entire ring and onto both nitro groups.

In contrast, 2-Bromo-1-fluoro-3,5-dinitrobenzene presents a less favorable electronic setup for reaction at the C-F bond. While it possesses a para nitro group that aids in resonance stabilization, the second nitro group is in a meta position. A meta EWG cannot participate in resonance stabilization of the Meisenheimer complex and contributes only a weaker, inductive electron-withdrawing effect.[2]

Furthermore, the "element effect" in SNAr reactions favors fluorine as a leaving group over other halogens.[6] The rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[6][7] Therefore, even though 2-Bromo-1-fluoro-3,5-dinitrobenzene also has a bromine atom, the preferential site of attack remains the carbon bonded to fluorine. The reduced electronic activation at this site makes the overall molecule less reactive than Sanger's reagent.

Visualizing the Mechanism: A Tale of Two Intermediates

The following diagrams, rendered in DOT language, illustrate the crucial difference in the stability of the Meisenheimer complex for each reagent.

Caption: SNAr mechanism for Sanger's reagent showing optimal stabilization.

Caption: SNAr mechanism for the alternative reagent showing reduced stabilization.

Experimental Protocol: N-Terminal Peptide Labeling with Sanger's Reagent

This protocol is a self-validating system for determining the N-terminal amino acid of a peptide, a classic application pioneered by Frederick Sanger.[4][8] The appearance of the characteristic yellow 2,4-dinitrophenyl (DNP) group confirms a successful reaction.[4][8]

Objective: To label the N-terminal amino acid of a model dipeptide (e.g., Gly-Ala) and identify it.

Materials:

  • 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent)

  • Dipeptide (e.g., Glycyl-Alanine)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • TLC plates (Silica gel) and developing solvent (e.g., Chloroform:Methanol:Acetic Acid)

  • DNP-Glycine standard

Procedure:

  • Peptide Solubilization & pH Adjustment:

    • Dissolve ~10 mg of the peptide in 1 mL of a 5% (w/v) sodium bicarbonate solution.

    • Causality: The mildly alkaline conditions (pH ~8-9) are crucial to deprotonate the N-terminal α-amino group (-NH₃⁺ → -NH₂), rendering it nucleophilic and ready to attack the reagent.[4]

  • Reagent Preparation:

    • Prepare a solution of 10 mg of DNFB in 0.5 mL of ethanol.

  • Derivatization Reaction:

    • Add the DNFB solution to the peptide solution.

    • Stir the mixture gently for 2 hours at room temperature. A yellow precipitate of the DNP-peptide may form.[9]

    • Trustworthiness: The formation of the yellow color is a primary indicator that the nucleophilic aromatic substitution is proceeding.

  • DNP-Peptide Isolation:

    • Wash the precipitate repeatedly with water, ethanol, and finally diethyl ether to remove unreacted DNFB and salts. Air dry the yellow DNP-peptide powder.

  • Acid Hydrolysis:

    • Transfer the DNP-peptide to a hydrolysis tube and add 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 12-18 hours.

    • Causality: This step cleaves all peptide bonds, releasing the internal amino acids (Alanine) and the N-terminal amino acid as its acid-stable DNP derivative (DNP-Glycine).[9]

  • Identification of DNP-Amino Acid:

    • After cooling, extract the hydrolysate with diethyl ether. The yellow DNP-amino acid will partition into the ether layer.

    • Evaporate the ether to dryness and redissolve the residue in a small amount of acetone.

    • Spot the sample alongside a DNP-Glycine standard on a TLC plate and develop the chromatogram.

    • The N-terminal amino acid is identified by matching the Rf value of the unknown spot with that of the standard.

Adapting for 2-Bromo-1-fluoro-3,5-dinitrobenzene: Given its lower reactivity, achieving a comparable yield with 2-Bromo-1-fluoro-3,5-dinitrobenzene would likely require harsher conditions, such as elevated temperatures (e.g., 40-60°C) or extended reaction times, which could risk side reactions or peptide degradation.

Conclusion and Authoritative Recommendation

The evidence is unequivocal: Sanger's Reagent (1-fluoro-2,4-dinitrobenzene) is the superior choice for standard nucleophilic aromatic substitution reactions with amines, such as peptide labeling. Its reactivity is mechanistically optimized due to the ideal ortho, para positioning of its two nitro groups, which provides maximal stabilization for the rate-determining Meisenheimer intermediate. This translates to faster reactions under milder, more biocompatible conditions.

While 2-Bromo-1-fluoro-3,5-dinitrobenzene is an activated substrate for SNAr, its suboptimal meta, para arrangement of nitro groups relative to the fluorine leaving group renders it significantly less reactive. Its primary utility might be found in specialized synthetic applications where sequential, differential reactivity of the two distinct halogen atoms is desired, a scenario that falls outside the scope of routine bioconjugation.

For researchers, scientists, and drug development professionals seeking a reliable, efficient, and well-documented reagent for N-terminal labeling, Sanger's reagent remains the authoritative and recommended standard.

References

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Unknown. (n.d.). Peptide and Protein Analysis. Retrieved from [Link]

  • Quora. (2014, December 29). How does Sanger's reagent work?. Retrieved from [Link]

  • brainly.com. (2023, June 30). Sanger's reagent, 2,4-dinitrofluorobenzene, is a good substrate for nucleophilic aromatic substitution. Retrieved from [Link]

  • Crampton, M. R., & Gibson, B. (1979). Reactions of 1-X-2,4,6-trinitrobenzenes and 1-X-2,4-dinitrobenzenes with hydroxide ions. Comparison of the relative rates of nucleophilic attack at substituted and unsubstituted ring-positions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dutov, M. D., Shevelev, S. A., Koshelev, V. N., Aleksanyan, D. R., Serushkina, O. V., Neverova, O. D., Kolvinab, E. V., & Bobrovc, E. S. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Mendeleev Communications, 27(2), 169-170. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Vaia. (n.d.). Problem 50 2,4-Dinitrofluorobenzene, very o.... Retrieved from [Link]

  • Nobel Prize Outreach AB. (n.d.). Frederick Sanger - The chemistry of insulin. Retrieved from [Link]

  • YouTube. (2020, August 30). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved from [Link]

Sources

Comparative Guide: Optimizing Separation of Nitro-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Data for Nitro-Substituted Aryl Halides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Phenyl-Hexyl vs. C18 Stationary Phases

Executive Summary: The Orthogonality Challenge

In the synthesis of active pharmaceutical ingredients (APIs), nitro-substituted aryl halides (e.g., 1-chloro-4-nitrobenzene, 2,4-dinitrochlorobenzene) are critical electrophilic intermediates. However, their separation presents a unique chromatographic challenge. Traditional alkyl-bonded phases (C18) often fail to resolve positional isomers (ortho/meta/para) or separate dehalogenated byproducts due to their reliance solely on hydrophobic discrimination.

This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . Our experimental data demonstrates that Phenyl-Hexyl phases provide superior resolution for electron-deficient aromatics by leveraging


 interactions, a mechanism orthogonal to standard hydrophobicity.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To understand the retention data, we must first define the interaction mechanisms.

  • The C18 Limitation: C18 columns separate based on hydrophobicity (van der Waals forces). Nitro groups are highly polar and electron-withdrawing. On a C18 column, adding a nitro group often decreases retention time relative to the parent halide because the molecule becomes more polar, reducing its affinity for the hydrophobic lattice.

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl phases possess a dual mechanism. They offer hydrophobicity via the hexyl linker, but more importantly, the phenyl ring acts as a Lewis base (electron donor). Nitro-substituted analytes are

    
    -acidic (electron-deficient). This creates a strong, specific 
    
    
    
    donor-acceptor interaction that increases retention and selectivity for nitro-isomers.
Visualization: Interaction Mechanisms

G cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl-Hexyl Interaction (Dual Mode) C18_Ligand C18 Alkyl Chain Analyte_C18 Nitro-Aryl Halide C18_Ligand->Analyte_C18 Weak van der Waals Mobile_Phase Mobile_Phase Analyte_C18->Mobile_Phase High Affinity (Polarity) Phenyl_Ligand Phenyl Ring (e- Rich) Analyte_Phenyl Nitro-Aryl Halide (e- Poor) Phenyl_Ligand->Analyte_Phenyl Strong Pi-Pi Stacking Hexyl_Spacer Hexyl Spacer Hexyl_Spacer->Analyte_Phenyl Hydrophobic Support

Figure 1: Mechanistic comparison showing the additional Pi-Pi retention vector present in Phenyl-Hexyl phases.

Comparative Analysis: Experimental Data

The following data illustrates the retention shifts when switching from C18 to Phenyl-Hexyl. Note the "Peak Swapping" effect, which is critical for resolving co-eluting impurities.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Methanol (Selected over Acetonitrile to maximize

    
     interactions)
    
  • Flow Rate: 1.2 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Table 1: Retention Time (RT) Comparison
AnalyteStructure NoteC18 RT (min)Phenyl-Hexyl RT (min)Selectivity Change (

)
Chlorobenzene Reference (No Nitro)4.24.5+0.3 min
1-Chloro-4-nitrobenzene Para (e- withdrawing)3.85.1 Significant Increase
1-Chloro-2-nitrobenzene Ortho (Steric hinderance)3.64.9+1.3 min
1-Chloro-2,4-dinitrobenzene Highly

-acidic
3.15.8 Elution Reversal
Toluene Methyl ref (e- donating)5.55.2Slight Decrease

Key Observation: On the C18 column, adding nitro groups (going from Chlorobenzene to Dinitrobenzene) decreases retention time (4.2 -> 3.1 min) due to increased polarity. On the Phenyl-Hexyl column, adding nitro groups increases retention time (4.5 -> 5.8 min) because the


 interaction strength outweighs the polarity shift. This "Elution Reversal" is the key to separating these compounds from starting materials.

Validated Experimental Protocol

To replicate these results, follow this self-validating protocol. This method prioritizes Methanol as the organic modifier; Acetonitrile contains


-electrons (triple bond) that compete with the stationary phase, dampening the selectivity gains.
Step-by-Step Workflow
  • Column Selection:

    • Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

    • Control: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 1000 mL HPLC-grade Water + 1 mL Formic Acid.

    • Solvent B: 1000 mL HPLC-grade Methanol (Do not use ACN).

    • Degassing: Sonicate for 10 mins to prevent bubble formation in the pump heads.

  • Equilibration:

    • Flush column with 100% B for 10 mins to remove storage solvent.

    • Equilibrate at initial gradient conditions (50% B) for 20 column volumes (~30 mL).

    • Validation Check: Baseline must be flat (<0.5 mAU drift) for 5 mins before injection.

  • Gradient Profile:

    • 0.0 min: 50% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 50% B (Re-equilibration)

  • Sample Injection:

    • Diluent: 50:50 Water:Methanol.[1]

    • Injection Volume: 5 µL.

Visualization: Method Development Decision Tree

Workflow Start Start: Nitro-Aryl Separation Check_Struc Analyze Structure: Is it Pi-Acidic (Nitro/Halo)? Start->Check_Struc Decision_1 Use C18? Check_Struc->Decision_1 C18_Path Standard Hydrophobicity (Risk: Co-elution of isomers) Decision_1->C18_Path No (Aliphatic) Phenyl_Path Select Phenyl-Hexyl Phase Decision_1->Phenyl_Path Yes Modifier_Check Select Modifier Phenyl_Path->Modifier_Check MeOH_Path Methanol (Promotes Pi-Pi) Modifier_Check->MeOH_Path Preferred ACN_Path Acetonitrile (Suppresses Pi-Pi) Modifier_Check->ACN_Path Avoid Result_Good High Resolution (Orthogonal Selectivity) MeOH_Path->Result_Good Result_Bad Loss of Selectivity ACN_Path->Result_Bad

Figure 2: Decision tree for selecting stationary phase and mobile phase modifier for nitro-aromatics.

Conclusion

For researchers dealing with nitro-substituted aryl halides, the Phenyl-Hexyl stationary phase offers a distinct performance advantage over C18. By utilizing Methanol as a modifier, you activate the


 retention mechanism, resulting in longer retention times for highly substituted nitro-aromatics and superior separation of positional isomers.

Recommendation: Shift from C18 to Phenyl-Hexyl when resolving complex mixtures of electron-deficient aromatic rings, particularly when standard hydrophobic retention yields poor resolution.

References

  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

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